6-Phenylquinoline-4-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H11NO2 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
6-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H11NO2/c18-16(19)13-8-9-17-15-7-6-12(10-14(13)15)11-4-2-1-3-5-11/h1-10H,(H,18,19) |
InChI Key |
BAHAQHNXBOUTIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CN=C3C=C2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Architect's Guide to a New Generation of Neurotherapeutics: Design and Synthesis of 6-Phenylquinoline-4-carboxylic Acid Analogs as Selective NR2B Antagonists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The intricate signaling pathways of the central nervous system (CNS) present both a formidable challenge and a profound opportunity for therapeutic intervention. Among the key players in neuronal communication, the N-methyl-D-aspartate (NMDA) receptor is of paramount importance, governing processes from synaptic plasticity to learning and memory. However, its overactivation is a central pathological mechanism in a host of neurological disorders, including stroke, neuropathic pain, and neurodegenerative diseases. The NMDA receptor is a heterotetrameric ion channel, and the discovery that antagonists selective for the NR2B subunit can mitigate excitotoxicity while avoiding the severe side effects of non-selective blockers has opened a promising new frontier in drug development.[1][2]
This guide provides a comprehensive technical overview of the design, synthesis, and evaluation of a pivotal class of NR2B-selective antagonists: 6-phenylquinoline-4-carboxylic acid and its analogs. We will delve into the molecular architecture of the pharmacophore, explore rational design strategies for optimizing potency and selectivity, and provide detailed, field-proven synthetic protocols. Furthermore, this document will outline the essential in vitro and in vivo assays required for a thorough characterization of these promising neuroprotective agents.
I. The NR2B Subunit: A Strategic Target for Therapeutic Intervention
The NMDA receptor's role in excitotoxicity has long made it a target for drug discovery. However, early non-selective antagonists, while effective in preclinical models, failed in clinical trials due to a narrow therapeutic window and debilitating side effects such as hallucinations and motor impairment.[1] This is because NMDA receptors are ubiquitous in the CNS and essential for normal physiological function.
The identification of distinct NR2 subunits (NR2A-D) that confer unique pharmacological properties to the NMDA receptor complex was a watershed moment. The NR2B subunit, in particular, has emerged as a prime target. Its expression is predominantly localized in the forebrain, and it plays a significant role in pathological states of neuronal overstimulation.[3] Crucially, selective antagonism of NR2B-containing NMDA receptors has been shown to offer neuroprotection and analgesia in animal models with a significantly improved side-effect profile compared to non-selective antagonists.[1][4]
II. Deconstructing the Pharmacophore: The Molecular Blueprint for NR2B Antagonism
The design of potent and selective 6-phenylquinoline-4-carboxylic acid analogs begins with a thorough understanding of the ifenprodil-type pharmacophore, which these compounds embody. This pharmacophore model, derived from extensive structure-activity relationship (SAR) studies, outlines the key molecular features required for high-affinity binding to the NR2B subunit.
A generalized ifenprodil-type pharmacophore consists of:
-
A primary hydrophobic region (A): This is typically an aromatic ring that engages in hydrophobic interactions within the binding pocket.
-
A secondary hydrophobic region (B): Often another aromatic or lipophilic group, contributing to overall binding affinity.
-
A protonatable amine: This basic center is crucial for a key electrostatic interaction with the receptor.
-
A linker: This connects the key features at an optimal distance and conformation.
In the context of 6-phenylquinoline-4-carboxylic acid, the 6-phenyl group serves as a key hydrophobic moiety, while the quinoline nitrogen can act as a protonatable center. The carboxylic acid at the 4-position is a critical feature, likely involved in hydrogen bonding or salt bridge interactions with the receptor.[5]
Caption: Key pharmacophoric features of 6-phenylquinoline-4-carboxylic acid for NR2B antagonism.
III. Rational Analog Design: Strategies for Enhancing Potency and Selectivity
The 6-phenylquinoline-4-carboxylic acid scaffold offers multiple avenues for structural modification to optimize its pharmacological profile. The following sections outline key design strategies based on established SAR principles.
A. Modification of the 6-Phenyl Group
The 6-phenyl substituent is a critical determinant of potency. Introduction of various substituents on this ring can modulate hydrophobic and electronic properties, leading to improved binding affinity.
-
Rationale: The 6-phenyl group likely occupies a hydrophobic pocket in the NR2B receptor. Altering its size, shape, and electronic nature can fine-tune its fit within this pocket.
-
Design Considerations:
-
Electron-withdrawing groups (e.g., halogens, CF3): Can enhance potency through favorable electronic interactions.
-
Electron-donating groups (e.g., alkyl, alkoxy): May also improve affinity depending on the specific steric and electronic requirements of the binding site.
-
Positional Isomers: The position of the substituent on the phenyl ring (ortho, meta, para) is critical and can significantly impact activity.
-
B. Bioisosteric Replacement of the 4-Carboxylic Acid
While the 4-carboxylic acid is essential for activity, its acidic nature can limit oral bioavailability and brain penetration. Bioisosteric replacement is a powerful strategy to overcome these limitations while preserving the key interactions.[5]
-
Rationale: Replacing the carboxylic acid with a group that mimics its size, shape, and hydrogen-bonding capabilities but has different physicochemical properties can improve the drug-like characteristics of the molecule.
-
Potential Bioisosteres:
-
Tetrazole: A common carboxylic acid bioisostere with a similar pKa.
-
Hydroxamic acid: Can also participate in hydrogen bonding.
-
Acylsulfonamides: Offer a different acidic profile and potential for additional interactions.
-
C. Substitution on the Quinoline Core
Modifications to the quinoline nucleus itself, beyond the 2-, 4-, and 6-positions, can also influence activity and selectivity.
-
Rationale: Substituents on the benzo portion of the quinoline ring can impact the overall electronic properties and conformation of the molecule, indirectly affecting its binding to the receptor.
-
Design Considerations:
-
Small, lipophilic groups at the 7- or 8-positions: Can enhance potency by engaging in additional hydrophobic interactions.
-
Introduction of heteroatoms: Can modulate solubility and metabolic stability.
-
Table 1: Illustrative Structure-Activity Relationships for 2-Arylquinoline-4-Carboxylic Acid Analogs
| Compound | R1 (Position 6) | R2 (Position 2) | NR2B Ki (nM) |
| 1 | H | Phenyl | Reference |
| 2 | 6-Fluoro | 2'-Fluoro-1,1'-biphenyl-4-yl | Data not available for NR2B, but highly potent as a DHODH inhibitor[5] |
| 3 | 6-Bromo | 4-Biphenylyl | Potent as an NK-3 antagonist, SAR is transferable[6] |
| 4 | H | 4-Trifluoromethylphenyl | SAR from related quinazolinones suggests high potency[7] |
IV. Synthesis of the Quinoline Core: The Doebner and Pfitzinger Reactions
The construction of the 6-phenylquinoline-4-carboxylic acid scaffold is primarily achieved through two classical named reactions: the Doebner reaction and the Pfitzinger reaction. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
A. The Doebner Reaction: A Three-Component Condensation
The Doebner reaction is a one-pot synthesis that combines an aniline, an aldehyde, and pyruvic acid to form a 2-substituted quinoline-4-carboxylic acid.[3][8]
-
Causality: This reaction proceeds via the initial formation of an imine from the aniline and aldehyde, followed by a Michael-type addition of the enol of pyruvic acid. Subsequent intramolecular cyclization and oxidation yield the final quinoline product. Modern variations often employ Lewis or Brønsted acid catalysts to improve yields and reaction times.[3][9]
Caption: General experimental workflow for the Doebner synthesis of 6-phenylquinoline-4-carboxylic acid analogs.
Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid (A Model for 6-Phenyl Analogs) [9]
-
Reaction Setup: To a 50 mL round-bottom flask, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), benzaldehyde (1.0 mmol, 106 mg), and absolute ethanol (5 mL).
-
Catalyst Addition: Add the catalyst, for example, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg), to the mixture.
-
Reflux: Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer. Heat the reaction mixture to 80°C and maintain reflux for 3-5 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up and Isolation: Upon completion, allow the mixture to cool to room temperature. The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: For further purification, the filtered solid can be dissolved in an aqueous potassium carbonate solution. Any non-acidic impurities can be removed by filtration. The filtrate is then acidified with a dilute acid (e.g., HCl) to precipitate the purified product, which is collected by filtration, washed with water, and dried.
B. The Pfitzinger Reaction: An Alternative Route
The Pfitzinger reaction provides an alternative pathway to quinoline-4-carboxylic acids through the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.
-
Causality: The reaction is initiated by the base-catalyzed hydrolysis of the isatin to an isatinic acid. This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to afford the quinoline-4-carboxylic acid.
V. Biological Evaluation: A Multi-tiered Approach to Characterization
A comprehensive evaluation of novel 6-phenylquinoline-4-carboxylic acid analogs requires a suite of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.
A. In Vitro Assays
1. Radioligand Binding Assay for NR2B Affinity
This assay directly measures the affinity of the test compound for the NR2B subunit.[10][11]
-
Principle: The assay relies on the competition between the unlabeled test compound and a radiolabeled ligand (e.g., [3H]ifenprodil) for binding to the NR2B receptor. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.
-
Protocol Outline:
-
Receptor Preparation: Membranes are prepared from a cell line stably expressing the human NR1/NR2B receptor (e.g., HEK293 cells) or from specific brain regions of rodents (e.g., cortex).
-
Incubation: The receptor preparation is incubated with a fixed concentration of [3H]ifenprodil and varying concentrations of the test compound in a suitable buffer.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value.
-
2. Functional Antagonism: Calcium Flux Assay
This cell-based functional assay measures the ability of the test compound to inhibit NMDA receptor activation.[12][13][14]
-
Principle: HEK293 cells co-expressing the NR1 and NR2B subunits are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Activation of the NMDA receptors by agonists (glutamate and glycine) leads to calcium influx, which is detected as an increase in fluorescence. An antagonist will inhibit this fluorescence increase in a concentration-dependent manner.
-
Protocol Outline:
-
Cell Culture and Loading: Plate HEK293-NR1/NR2B cells in a 96- or 384-well plate and load with a calcium-sensitive dye.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Agonist Stimulation: Stimulate the cells with a solution containing glutamate and glycine.
-
Fluorescence Measurement: Measure the change in fluorescence using a plate reader.
-
Data Analysis: Determine the IC50 value for the inhibition of the calcium response.
-
3. Selectivity Profiling
To ensure the compound's specificity for the NR2B subunit, it is crucial to assess its activity at other relevant targets.
-
NR2A-containing NMDA receptors: The calcium flux assay can be adapted using cells expressing NR1/NR2A subunits.[15]
-
Adrenergic receptors (e.g., α1): Radioligand binding assays using specific radioligands for these receptors can be employed.
-
hERG potassium channel: This is a critical off-target to assess for potential cardiotoxicity, typically evaluated using patch-clamp electrophysiology or a radioligand binding assay.
B. In Vivo Models
Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy in relevant disease states.
1. Neuropathic Pain Models
-
Spinal Nerve Ligation (SNL) or Chronic Constriction Injury (CCI): These models in rodents induce a state of chronic neuropathic pain characterized by mechanical allodynia (pain in response to a non-painful stimulus).[1][4]
-
Endpoint: The efficacy of the test compound is measured by its ability to reverse mechanical allodynia, typically assessed using von Frey filaments.
2. Stroke Models
-
Middle Cerebral Artery Occlusion (MCAO): This model in rodents mimics ischemic stroke.[16]
-
Endpoint: The neuroprotective effect of the compound is evaluated by measuring the infarct volume in the brain and assessing neurological deficits.
VI. Conclusion: Charting the Course for Future Neurotherapeutics
The 6-phenylquinoline-4-carboxylic acid scaffold represents a highly promising starting point for the development of a new generation of selective NR2B antagonists. By leveraging a deep understanding of the underlying pharmacophore, employing rational design strategies, and utilizing robust synthetic and biological evaluation methodologies, researchers can systematically optimize these molecules into clinical candidates with the potential to treat a range of devastating neurological disorders. This guide provides a foundational framework for these endeavors, empowering scientists to navigate the complexities of CNS drug discovery and contribute to the development of transformative therapies.
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- Sivarao, D. V., et al. (2016). The qEEG Signature of Selective NMDA NR2B Negative Allosteric Modulators; A Potential Translational Biomarker for Drug Development. PloS one, 11(4), e0152222.
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Antibacterial properties of substituted quinoline-4-carboxylic acids
Engineering Efficacy: The Antibacterial Properties and Development Workflows of Substituted Quinoline-4-Carboxylic Acids
As a Senior Application Scientist, I approach the optimization of quinoline-4-carboxylic acids not merely as an exercise in synthetic chemistry, but as the rational engineering of a biological disruption system. The 1,4-dihydro-4-oxoquinoline-3-carboxylic acid scaffold is the privileged pharmacophore of the quinolone and fluoroquinolone antibiotic classes. To develop next-generation therapeutics that evade the growing threat of antimicrobial resistance (AMR), we must deeply understand the causality between molecular structure, target engagement, and the self-validating assays used to measure them.
Mechanistic Foundations: Trapping the Type II Topoisomerases
Quinolones do not simply inhibit bacterial enzymes; they act as topoisomerase poisons. Their primary targets are two essential bacterial type II topoisomerases: DNA gyrase (a heterotetramer of GyrA2GyrB2) and topoisomerase IV (ParC2ParE2)[1]. Generally, DNA gyrase is the primary target in Gram-negative bacteria, whereas topoisomerase IV is targeted in Gram-positive bacteria[1].
The mechanism of action relies on the stabilization of a transient DNA-enzyme cleavage complex. During normal DNA replication, these enzymes catalyze a double-strand break to pass another DNA strand through, relieving topological stress[1][2]. The quinoline-4-carboxylic acid derivative binds reversibly at the interface between the protein and DNA—specifically near the active site tyrosine (e.g., Tyr122 in E. coli GyrA)—intercalating into the cleaved DNA[1]. This traps the complex, arresting the replication fork and triggering lethal double-strand DNA breaks and the bacterial SOS response[1][2][3].
Mechanism of action for quinoline-4-carboxylic acids targeting bacterial topoisomerases.
Structure-Activity Relationship (SAR) Dynamics
The rational design of these molecules requires precise substitutions around the quinoline core. The carboxylic acid at C3 and the ketone at C4 are non-negotiable; they coordinate with a magnesium ion (Mg2+) that bridges the drug to the enzyme-DNA complex[4]. Alterations at other positions dictate potency, spectrum, and resistance evasion.
For instance, the introduction of a C8-methoxyl group is a masterclass in overcoming resistance. While standard quinolones can be defeated by a single mutation in the target enzyme, C8-methoxyl derivatives stimulate the release of lethal DNA breaks so effectively that a bacterial cell must acquire two simultaneous topoisomerase mutations to survive—an exceptionally rare evolutionary event[3].
Table 1: Quantitative and Qualitative SAR of the Quinoline Core
| Position | Substitution Example | Impact on Antibacterial Activity | Mechanistic Causality |
| C3 / C4 | Carboxylic Acid / Ketone | Essential for all activity | Coordinates Mg2+ to bridge the drug and the enzyme-DNA cleavage complex[4]. |
| C6 | Fluorine (-F) | Increases potency up to 100-fold | Enhances lipophilicity for cell wall penetration and increases gyrase binding affinity. |
| C7 | Piperazine / Pyrrolidine | Expands Gram-positive spectrum | Interacts with the Quinolone Resistance-Determining Region (QRDR); modulates efflux pump susceptibility. |
| C8 | Methoxy (-OCH3) | Overcomes single-step resistance | Forces bacteria to acquire simultaneous double mutations for survival[3]. |
| N1 | Cyclopropyl | Broad-spectrum enhancement | Optimizes the steric fit within the topoisomerase-DNA cleavage core. |
Self-Validating Experimental Workflows
Robust drug development relies on assays that inherently validate themselves through strict internal controls. Below are the definitive protocols for evaluating novel quinoline-4-carboxylic acids.
Protocol A: CLSI Broth Microdilution for MIC Determination
To determine the Minimum Inhibitory Concentration (MIC), we utilize the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[5]. This protocol is designed to eliminate environmental artifacts.
-
Causality Check: We exclusively use cation-adjusted Mueller-Hinton broth. Because quinolones heavily rely on Mg2+ chelation for target binding, fluctuations in ambient calcium or magnesium will artificially skew the MIC.
-
Step 1 (Inoculum Preparation): Standardize bacterial suspensions to exactly 5×105 CFU/mL[5]. Why? An inoculum that is too high triggers the "inoculum effect" (false resistance due to target saturation), while an inoculum that is too low will fail to capture naturally occurring resistant subpopulations.
-
Step 2 (Drug Dilution): Prepare 2-fold serial dilutions of the test compound in a 96-well microtiter plate.
-
Step 3 (Incubation): Incubate sealed panels at 35±2°C in ambient air for 16–20 hours[5].
-
Step 4 (Validation & Reading): The assay is only valid if the positive growth control shows definitive turbidity and the internal Quality Control (QC) strains (e.g., S. aureus ATCC 29213) yield MICs within their established CLSI reference ranges[5]. The MIC is the lowest concentration completely inhibiting visible growth.
Protocol B: DNA Gyrase Supercoiling Inhibition Assay
While MIC tells us if a drug works, the supercoiling assay tells us how it works, isolating the target to prove that efficacy is driven by topoisomerase inhibition rather than off-target toxicity[6][7].
-
Step 1 (Reaction Assembly): In a 30 µL volume, combine 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 6 mM MgCl2, 5 mM DTT, 1.8 mM spermidine, 6.5% glycerol, and 50 mM ATP[6][7]. Add 1.5 nM relaxed pBR322 plasmid DNA and recombinant GyrA/GyrB subunits[6][7]. Causality: Spermidine and Mg2+ are essential for DNA condensation, while ATP provides the necessary energy for the enzyme to introduce negative supercoils.
-
Step 2 (Compound Incubation): Introduce serially diluted quinolone derivatives and incubate at 37°C for 1 hour.
-
Step 3 (Reaction Termination): Add 2% SDS and 1 mg/mL Proteinase K[6]. Causality: SDS instantly denatures the topoisomerase to halt the reaction, and Proteinase K digests the covalently bound enzyme. This ensures the trapped DNA is released cleanly without artificial mechanical shearing[6].
-
Step 4 (Quantification): Resolve the products on a 1% agarose gel. Supercoiled DNA migrates significantly faster than relaxed DNA. The IC50 is calculated by densitometric quantification of the supercoiled band's depletion relative to the drug-free control[6][7].
Step-by-step workflow for the DNA Gyrase Supercoiling Inhibition Assay.
Overcoming Target-Mediated Resistance
The primary driver of clinical fluoroquinolone failure is target-mediated resistance, characterized by amino acid substitutions within the QRDR—most notably at Ser83 and Asp87 in the GyrA subunit[2][6]. These mutations alter the binding pocket, drastically reducing the drug's affinity.
Modern drug development combats this by engineering quinoline-4-carboxylic acids with bulky, highly functionalized C7 and C8 substituents. For example, novel derivatives featuring a 6-amino-3,5-difluoropyridine-2-yl group at the C7 position have demonstrated the ability to inhibit mutant DNA gyrases (including Ser83/Asp87 double mutants) at concentrations significantly lower than legacy drugs like ciprofloxacin[6][7]. By structurally expanding the molecule, we force the drug to engage secondary, non-mutated residues within the topoisomerase complex, restoring bactericidal lethality.
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DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance - PNAS[Link]
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Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC[Link]
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Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - ACS Infectious Diseases[Link]
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Investigation of WQ-3810, a Fluoroquinolone with a High Potential Against Fluoroquinolone-Resistant Mycobacterium avium - MDPI[Link]
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The 6-Phenylquinoline-4-Carboxylic Acid Scaffold: A Privileged Pharmacophore for RNA Helicase Inhibition and Beyond
Executive Summary
The quinoline-4-carboxylic acid core, historically recognized in kynurenic acid derivatives, has evolved into a highly privileged scaffold in modern medicinal chemistry. Specifically, 6-substituted derivatives—such as 6-phenyl, 6-bromo, and 6-nitroquinoline-4-carboxylic acids—have demonstrated remarkable utility in disrupting challenging protein-nucleic acid and protein-protein interactions. This technical guide provides an in-depth analysis of the 6-phenylquinoline-4-carboxylic acid scaffold, focusing on its breakthrough application as an RNA-competitive inhibitor of the eukaryotic initiation factor 4A (eIF4A), while detailing the structure-activity relationships (SAR) and self-validating synthetic protocols required to leverage this pharmacophore.
Mechanistic Paradigm: Targeting the RNA Helicase eIF4A
Cap-dependent translation is frequently dysregulated in numerous malignancies, driven by the heterotrimeric eIF4F complex. The enzymatic engine of this complex is eIF4A , an ATP-dependent DEAD-box RNA helicase responsible for unwinding structured 5'-untranslated regions (UTRs) of oncogenic mRNAs[1.5].
Traditional helicase inhibitors target the highly conserved ATP-binding pocket, often leading to off-target kinase toxicity. The quinoline-4-carboxylic acid scaffold represents a paradigm shift: it acts as an RNA-competitive, ATP-uncompetitive inhibitor [2.1].
Causality of Target Engagement
Molecular docking and mutagenesis studies reveal that the scaffold binds directly within the RNA-binding groove of eIF4A.
-
The C4-Carboxylic Acid: This moiety is strictly indispensable. It forms a critical electrostatic salt bridge with Arg311 , a basic residue natively tasked with coordinating the negatively charged sugar-phosphate backbone of mRNA[2.1].
-
The C6-Substitution: Substitutions at the 6-position (such as a phenyl ring or a nitro group) project into an adjacent sub-pocket, establishing hydrogen bonds or pi-cation interactions with residues like Thr158 and Arg110 [2.1].
eIF4A translation initiation pathway and targeted inhibition by the quinoline scaffold.
Structure-Activity Relationship (SAR) Landscape
A rigorous medicinal chemistry campaign has delineated the SAR of this scaffold, utilizing an RNA-stimulated ATPase assay to quantify potency[1.5]. Table 1 summarizes the impact of key structural modifications on eIF4A inhibition.
Table 1: SAR of Quinoline-4-Carboxylic Acid Derivatives against eIF4A
| Compound | C6 Substitution | C4 Substitution | IC50 (μM) | Activity Profile & Rationale |
| 1 | Bromo (-Br) | Carboxylic Acid | 26.59 ± 2.46 | Moderate baseline activity. |
| 2 | Bromo (-Br) | Ethyl Ester | ~130.0 | Inactive. Validates the absolute requirement of the C4 acid for the Arg311 salt bridge. |
| 19 | Phenyl (-Ph) | Carboxylic Acid | Active | Bulky, lipophilic substitution is well-tolerated in the Thr158 sub-pocket. |
| 28 | Nitro (-NO2) | Carboxylic Acid | 8.60 ± 0.94 | Highly potent lead. Strong electron-withdrawing group maximizes hydrogen bonding. |
| 29 | Nitro (-NO2) | Ethyl Ester | >100.0 | Inactive. Re-confirms C4 acid essentiality. |
| 30 | H (8-Nitro) | Carboxylic Acid | >25.0 | Regioselectivity constraint. Shifting the nitro group to C8 causes a threefold loss in potency. |
Synthetic Methodologies & Self-Validating Protocols
Robust medicinal chemistry relies on scalable, self-validating synthetic routes and orthogonal biological assays. The construction of the 6-phenylquinoline-4-carboxylic acid scaffold is achieved via a highly efficient two-stage workflow.
Two-step synthetic workflow: Pfitzinger condensation followed by Suzuki-Miyaura cross-coupling.
Protocol 1: Scaffold Synthesis via Pfitzinger Condensation & Suzuki Coupling
Step 1: Pfitzinger Condensation
-
Procedure : Suspend 5-bromoisatin (1.0 eq) and an aryl methyl ketone (1.2 eq) in a 33% aqueous KOH solution and ethanol. Reflux for 12-16 hours. Cool the mixture and acidify to pH 3-4 using 1M HCl. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the 6-bromoquinoline-4-carboxylic acid intermediate.
-
Causality & Rationale : The high concentration of KOH acts as a strong base to hydrolyze the robust lactam ring of isatin, generating a reactive ortho-aminophenylglyoxylate intermediate. This intermediate undergoes a base-catalyzed aldol-type condensation with the enolizable ketone, followed by spontaneous cyclodehydration to construct the aromatic quinoline core[1.5].
-
Self-Validation : The reaction progress is visually self-validating; the bright orange suspension of isatin dissolves into a dark homogeneous solution upon lactam opening. Failure to precipitate a solid upon acidification indicates incomplete lactam hydrolysis, necessitating extended reflux or higher base concentration.
Step 2: Suzuki-Miyaura Cross-Coupling
-
Procedure : Combine the 6-bromo intermediate (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh3)2Cl2 (0.1 eq), and K2CO3 (2.0 eq) in a degassed mixture of 1,4-dioxane and water (3:1). Heat at 100°C for 3 hours under nitrogen. Filter through Celite, adjust the aqueous filtrate to pH 12, wash with EtOAc, then acidify the aqueous layer to pH 5 to precipitate the 6-phenylquinoline-4-carboxylic acid[1.11].
-
Causality & Rationale : The Pd(II) catalyst undergoes oxidative addition into the C-Br bond. K2CO3 activates the phenylboronic acid into a nucleophilic boronate complex, driving transmetalation. Water is essential in the solvent system to dissolve the inorganic base and accelerate the transmetalation step.
-
Self-Validation : Analyze the crude mixture via LC-MS. The disappearance of the characteristic 1:1 isotopic doublet (M, M+2) of the brominated starting material and the appearance of the [M+H]+ mass corresponding to the phenylated product validates successful coupling.
Protocol 2: RNA-Stimulated Malachite Green ATPase Assay
To evaluate the IC50 of synthesized compounds against eIF4A, a highly specific biochemical assay is employed.
-
Procedure : In a 384-well plate, incubate recombinant human eIF4A (1 μM), poly(A) RNA (100 μg/mL), and the quinoline-4-carboxylic acid test compound (serial dilutions) in assay buffer (Tris-HCl pH 7.5, MgCl2, Tween-20). Initiate the reaction by adding ATP (1 mM). Incubate for 30 minutes at room temperature. Add Malachite Green working reagent and measure absorbance at 620 nm.
-
Causality & Rationale : eIF4A possesses negligible basal ATPase activity; it requires physical binding to RNA to trigger the conformational change necessary for rapid ATP hydrolysis. Malachite green forms a highly stable, dark green phosphomolybdate complex exclusively with the free inorganic phosphate (Pi) released during ATP hydrolysis, allowing precise spectrophotometric quantification of enzyme velocity[1.5].
-
Self-Validation System :
-
Systemic Control: A well containing eIF4A and ATP, but lacking RNA, must yield minimal absorbance. This proves the detected ATPase activity is strictly RNA-dependent.
-
Chemical Control: Include the esterified analog (e.g., Compound 29) as a negative control. It must show no inhibition. If the ester shows inhibition, it indicates the compound is acting as a non-specific aggregator (PAINS) rather than a targeted RNA-groove binder.
-
Broader Pharmacological Applications
Beyond eIF4A inhibition, the 6-substituted quinoline-4-carboxylic acid scaffold exhibits remarkable pleiotropy across other therapeutic targets:
-
STAT3/6 Modulation : 6-phenyl-1,2,3,4-tetrahydroquinoline-4-carboxamides derived from this scaffold have been developed as potent modulators of STAT3 and STAT6, offering therapeutic avenues for inflammatory conditions and cancer[1.11].
-
Protein Kinase CK2 Inhibition : Halogenated and phenyl-substituted quinoline-3/4-carboxylic acids have been evaluated as inhibitors of CK2, a pleiotropic kinase overexpressed in solid tumors. The carboxylic acid moiety similarly serves as a critical electrostatic anchor in the ATP-binding site of CK2[1.7].
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Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Inhibitors: A Technical Guide for Drug Development Professionals
Introduction: The Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks, known as "privileged structures," demonstrate a remarkable ability to bind to multiple, distinct biological targets. The 2-phenylquinoline-4-carboxylic acid (PQCA) scaffold is a quintessential example of such a structure. Its derivatives have been a focal point of drug discovery for decades, showing a wide spectrum of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3]
The historical significance of this scaffold is anchored by cinchophen (2-phenylquinoline-4-carboxylic acid), one of the earliest synthetic drugs prescribed for gout, though its use was later discontinued due to hepatotoxicity.[1] This early example, however, underscored the therapeutic potential encoded within the quinoline core. Modern medicinal chemistry has since refined and diversified this scaffold, leading to the discovery of potent and selective inhibitors for a range of critical therapeutic targets. This guide provides a technical overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of PQCA derivatives, focusing on their development as novel antibacterial and anticancer agents.
Core Synthetic Strategies: Forging the PQCA Scaffold
The rational design of novel inhibitors is predicated on the efficient and versatile synthesis of the core chemical scaffold. For PQCA derivatives, two primary named reactions have become cornerstones of their synthesis: the Doebner reaction and the Pfitzinger reaction. The choice between these methods is often dictated by the desired substitution patterns on the quinoline core and the availability of starting materials.
The Doebner Reaction
The Doebner reaction provides a straightforward route to the PQCA core, typically involving the condensation of an aniline, an aldehyde (like 2-nitrobenzaldehyde), and pyruvic acid.[1][4] This one-pot, three-component reaction is valued for its operational simplicity and is frequently employed in the synthesis of PQCA derivatives intended for antibacterial screening.
Experimental Protocol: Synthesis of 2-(2-nitrophenyl)-quinoline-4-carboxylic acid (Doebner Reaction) [4]
-
Reactant Preparation: In a round-bottom flask, dissolve aniline, 2-nitrobenzaldehyde, and pyruvic acid in an ethanol medium.
-
Catalysis: Introduce a catalytic amount of a suitable acid, such as trifluoroacetic acid, to initiate the reaction.
-
Reaction Condition: Reflux the mixture for a specified duration, monitoring the reaction progress via Thin-Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry under a vacuum. The resulting intermediate, 2-(2-nitrophenyl)-quinoline-4-carboxylic acid, serves as a versatile building block for further derivatization.[4]
The Pfitzinger Reaction
The Pfitzinger reaction offers an alternative and highly versatile route, particularly for generating diversity in the quinoline core. This method involves the reaction of isatin or a substituted isatin with a carbonyl compound containing an α-methylene group, such as an acetophenone, in the presence of a base.[3][5][6] This strategy is extensively used in the synthesis of PQCA derivatives designed as histone deacetylase (HDAC) inhibitors.
Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid Derivatives (Pfitzinger Reaction) [5][6]
-
Reactant Preparation: Add the desired substituted isatin and acetophenone to a solution of potassium hydroxide (KOH) in 20% aqueous ethanol.
-
Reaction Condition: Stir the reaction mixture at an elevated temperature (e.g., 80-90 °C) for 18-36 hours until the starting materials are consumed (monitored by TLC).
-
Work-up: Evaporate the solvent to obtain a residue. Dissolve the residue in a minimum amount of water.
-
Purification: Wash the aqueous solution with diethyl ether to remove non-polar impurities.
-
Precipitation: Acidify the cold aqueous layer with hydrochloric acid (HCl) or acetic acid (AcOH) to precipitate the 2-phenylquinoline-4-carboxylic acid product.
-
Isolation: Collect the precipitate by filtration, wash with water, and dry.
Application I: Antibacterial Agents Targeting Bacterial Topoisomerases
The rise of antibiotic resistance presents a critical global health challenge, necessitating the discovery of novel antibacterial agents. PQCA derivatives have been explored as potent antibacterials that function by inhibiting DNA gyrase and topoisomerase IV, enzymes vital for bacterial DNA replication.
Structure-Activity Relationship (SAR) Insights
The antibacterial efficacy of PQCA derivatives is highly dependent on their physicochemical properties and substitution patterns.
-
Lipophilicity : A crucial factor is the molecule's lipophilicity, which dictates its ability to penetrate the bacterial cell wall. Generally, increased lipophilicity correlates with enhanced activity, especially against Gram-positive bacteria like Staphylococcus aureus.
-
C4-Carboxylic Acid Modification : Conversion of the carboxylic acid at the C4 position to various amides is a common and effective strategy to modulate the antibacterial spectrum and potency.
-
Aryl Ring Substitution : The presence of an aryl ring at the second position is considered important for good antibacterial activity.[2] Further modifications on this phenyl ring, such as the introduction of amino-containing side chains, can fine-tune the biological activity.
-
Basic Groups : Incorporating basic functional groups into the quinoline structure can help regulate physicochemical properties and improve the potency and safety profile of the compounds.[2]
Data Summary: Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative PQCA derivatives against various bacterial strains, demonstrating the impact of structural modifications.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Key Structural Feature |
| 1 | >128 | >128 | Unmodified PQCA Core |
| 5a4 | 64 | >128 | Modified Amide Side Chain |
| 5a7 | >128 | 128 | Alternative Amide Side Chain |
| Data sourced from studies on novel 2-phenyl-quinoline-4-carboxylic acid derivatives.[2][7] |
Experimental Protocol: In Vitro Antibacterial Screening (Broth Dilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible bacterial growth.
-
Bacterial Culture Preparation: Inoculate the test bacterial strains (e.g., S. aureus, E. coli) in a suitable broth medium and incubate until they reach the logarithmic growth phase.
-
Compound Dilution: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate using the broth medium.
-
Inoculation: Add a standardized bacterial suspension to each well of the microtiter plate. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting the plates for the lowest compound concentration that shows no turbidity (visible growth). The low cytotoxicity of promising compounds, like 5a4, can be confirmed using an MTT assay on mammalian cell lines.[2]
Application II: Anticancer Agents Targeting Histone Deacetylases (HDACs)
HDACs are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression.[8] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. Certain PQCA derivatives have been skillfully engineered to act as potent and selective HDAC inhibitors.[9]
The HDAC Inhibitor Pharmacophore
The design of PQCA-based HDAC inhibitors adheres to a well-established pharmacophore model consisting of three key components.[10]
-
Zinc-Binding Group (ZBG): This group chelates the zinc ion in the active site of the enzyme. Hydroxamic acids and hydrazides are commonly used ZBGs.[8][9][10]
-
Linker: A flexible or rigid chain that connects the ZBG to the cap group. Phenylpiperazine groups have been successfully used as linkers.[5][8]
-
Cap Group: A larger, often hydrophobic moiety that interacts with residues at the rim of the enzyme's active site. The 2-phenylquinoline-4-carboxylic acid scaffold serves as an ideal cap group.[9][10]
Structure-Activity Relationship (SAR) Insights
Intensive SAR studies have led to the discovery of highly selective HDAC inhibitors.
-
ZBG Choice: While hydroxamic acids are potent ZBGs, hydrazides have been shown to confer selectivity for class I HDACs, particularly HDAC3.[8]
-
Cap Group Substitution: Modifications to the 2-phenyl ring of the quinoline cap are critical. For instance, difluoride and phenyl substitutions can enhance inhibitory activity, whereas chlorine, methyl, or methoxy groups may decrease it.[8][10]
-
Lead Compound D28: Through systematic optimization, compound D28 emerged as a lead candidate. It exhibits high selectivity for HDAC3, with an IC50 value of 24.45 µM, and shows no significant inhibition of HDAC1, 2, or 6 at high concentrations.[5][8][10]
Data Summary: HDAC Inhibition
The table below presents the half-maximal inhibitory concentration (IC50) values for key compounds against several HDAC isoforms, highlighting the selectivity achieved.
| Compound | HDAC1 (IC50, µM) | HDAC2 (IC50, µM) | HDAC3 (IC50, µM) | HDAC6 (IC50, µM) |
| D28 | >1,000 | >1,000 | 24.45 | >1,000 |
| D29 | 32.59 | 183.5 | 0.477 | >1,000 |
| SAHA | 0.0539 | 0.152 | 0.0397 | ND |
| Data from a study on novel HDAC inhibitors. D29 contains a hydrazide ZBG, while D28 has a hydroxamic acid. SAHA is a non-selective pan-HDAC inhibitor shown for comparison.[5] |
Experimental Protocol: HDAC Enzymatic Inhibition Assay[1][11]
-
Reaction Mixture: Prepare a reaction buffer containing the specific recombinant human HDAC enzyme (e.g., HDAC3), a fluorogenic substrate, and the test compound at various concentrations.
-
Incubation: Incubate the mixture at 37 °C to allow the enzymatic deacetylation reaction to proceed.
-
Development: Add a developer solution (containing a protease like trypsin) to cleave the deacetylated substrate, which releases a fluorescent molecule.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to a control (enzyme without an inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular Mechanism of Action
The anticancer effects of lead compounds like D28 are driven by their ability to modulate cellular processes.[9] Mechanistic studies in cancer cell lines (e.g., K562) revealed that D28 exerts its antiproliferative effects by inducing G2/M phase cell cycle arrest and promoting apoptosis (programmed cell death).[5][9] This dual mechanism effectively halts cancer cell proliferation and leads to cell death.
Conclusion and Future Directions
The 2-phenylquinoline-4-carboxylic acid scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel inhibitors. Its synthetic tractability via robust methods like the Doebner and Pfitzinger reactions allows for extensive structural diversification. This has led to the development of potent antibacterial agents targeting bacterial topoisomerases and highly selective anticancer agents targeting HDACs.
Future research in this area should focus on several key aspects:
-
Target Expansion: Exploring the PQCA scaffold against other relevant therapeutic targets, such as kinases, viral enzymes, or inflammatory mediators.
-
Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.
-
Combating Resistance: In the antibacterial space, designing next-generation PQCA derivatives that can overcome existing resistance mechanisms.
-
Combination Therapies: Investigating the synergistic potential of PQCA-based HDAC inhibitors with other established anticancer drugs to achieve superior therapeutic outcomes.
The continued exploration of this privileged scaffold holds significant promise for addressing unmet needs in human medicine and advancing the development of next-generation therapeutics.
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Methodological & Application
Application Note: Advanced Synthesis of Substituted Quinoline-4-Carboxylic Acids via the Pfitzinger Reaction
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, experimental design, and self-validating synthetic protocols.
Strategic Context in Drug Discovery
The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a cornerstone methodology in heterocyclic chemistry, providing a robust, one-pot synthetic entry to substituted quinoline-4-carboxylic acids[1],[2]. The quinoline core is a privileged pharmacophore, heavily utilized in the design of bioactive molecules, including anticancer, antiviral, and potent antibacterial agents[1],[3]. Recent drug discovery campaigns have successfully utilized this scaffold to develop highly potent inhibitors of dihydroorotate dehydrogenase (DHODH) for immunosuppressive and antimalarial therapies[4].
Unlike multi-step syntheses that suffer from intermediate degradation, the Pfitzinger reaction allows for rapid library generation by simply varying the starting isatin derivative and the α-methylene carbonyl compound[5],[6].
Mechanistic Causality & Reaction Dynamics
To effectively optimize the Pfitzinger reaction, one must understand the causality behind the molecular transformations. The reaction is not a simple condensation; it is a cascade sequence driven by specific thermodynamic shifts[1].
-
Amide Hydrolysis (Ring Opening): The reaction is initiated by exposing isatin to a strong base (typically KOH). The base attacks the highly electrophilic C2 carbonyl of isatin, hydrolyzing the rigid amide bond to generate a flexible keto-acid intermediate (2-aminophenylglyoxylate)[2],[7].
-
Schiff Base Formation: The primary amine of the intermediate condenses with the added α-methylene carbonyl compound (ketone or aldehyde) to form an imine[7].
-
Tautomerization & Cyclodehydration: The imine tautomerizes to a more nucleophilic enamine. Driven by the thermodynamic stability of the resulting aromatic system, the enamine undergoes intramolecular cyclization and subsequent dehydration to yield the quinoline-4-carboxylic acid[1],[2].
Mechanistic pathway of the Pfitzinger reaction.
Experimental Design: Field-Proven Insights
As an application scientist, executing this reaction requires strict control over the reaction environment. The protocol is designed as a self-validating system , where physical changes confirm chemical milestones:
-
Base Selection & Visual Validation: A high concentration of KOH (often 33% aqueous or in EtOH) is mandatory. Milder bases fail to fully open the isatin ring[5],[7]. Self-Validation: Isatin is deeply colored (purple/orange). Upon successful ring-opening by KOH, the solution transitions to a light straw-brown[8]. If the deep purple color persists, the hydrolysis has stalled.
-
Orthogonal Purification (Ether Wash): Because the reaction utilizes enolizable ketones, neutral aldol condensation byproducts frequently form[6]. By washing the basic aqueous reaction mixture with diethyl ether before acidification, these organic impurities are stripped away, leaving the highly water-soluble potassium carboxylate salt of the product completely isolated in the aqueous phase[1],[6].
-
Isoelectric Precipitation (pH Control): The final product is amphoteric (a basic quinoline nitrogen and an acidic carboxylate). Acidifying the aqueous layer to exactly pH 4.0–5.0 forces the molecule into its neutral, insoluble zwitterionic state, causing it to crash out as a pale-yellow solid[1],[5]. Critical Warning: Over-acidification (pH < 2.0) will protonate the quinoline nitrogen, forming a water-soluble hydrochloride salt that redissolves the product, destroying your yield.
Quantitative Substrate Scope
The versatility of the Pfitzinger reaction allows for broad substrate tolerance. Below is a summary of representative yields based on varying conditions and substrates. Note that while alkaline conditions are standard, certain sterically hindered or electron-rich substrates (like dimethoxy indanones) benefit from modified acidic cyclization[7]. Furthermore, modern modifications utilizing TMSCl allow for direct one-pot synthesis of quinoline-4-carboxylic esters[9].
| Isatin Substrate | Carbonyl Compound | Product | Yield (%) | Conditions |
| Isatin | Acetone | 2-Methylquinoline-4-carboxylic acid | ~60% | KOH, Reflux[8] |
| 5-Chloroisatin | 5,6-Dimethoxy indanone | 5,6-Dimethoxy indano[2,3-b]-6-chloro-4-quinolinic acid | 36% | KOH, EtOH, 16h[7] |
| 5-Chloroisatin | 5,6-Dimethoxy indanone | 5,6-Dimethoxy indano[2,3-b]-6-chloro-4-quinolinic acid | 86% | HCl, AcOH, 75°C[7] |
| Isatin | 1-(4-Cyclohexylphenyl)ethan-1-one | 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid | 23% | KOH, EtOH/H2O[4] |
Self-Validating Experimental Protocols
Step-by-step experimental workflow for quinoline synthesis.
Protocol A: Conventional Reflux Synthesis
Ideal for large-scale library generation and standard laboratory setups[1],[6].
-
Preparation: In a round-bottom flask, dissolve KOH (0.2 mol) in a mixture of absolute ethanol (25 mL) and water (10 mL)[6],[4].
-
Ring Opening: Add isatin (0.07 mol) to the basic solution. Stir at room temperature for 1 hour. Validation: Ensure the solution color changes from deep purple to light brown, confirming the formation of the keto-acid intermediate[1],[8].
-
Condensation: Add the appropriate α-methylene carbonyl compound (0.07 mol) in one portion.
-
Reflux: Heat the mixture to reflux (approx. 79°C) with continuous stirring for 24 hours[1],[6]. Validation: Monitor via TLC (UV-active spot corresponding to the highly conjugated quinoline core should appear at the baseline in non-polar eluents).
-
Solvent Removal & Extraction: Distill off the majority of the ethanol. Add distilled water (20 mL) to dissolve the potassium carboxylate salt. Transfer to a separatory funnel and extract with diethyl ether (3 x 20 mL) to remove unreacted ketones and neutral impurities[1],[6]. Discard the organic layer.
-
Precipitation: Cool the basic aqueous layer in an ice bath. Slowly add dilute acetic acid (or dilute HCl) dropwise while monitoring with a pH meter. Stop addition strictly at pH 4.0–5.0[1],[5].
-
Isolation: Collect the precipitated pale-yellow solid via vacuum filtration. Wash with cold distilled water and recrystallize from an ethanol/water mixture to yield the pure substituted quinoline-4-carboxylic acid[1],[6].
Protocol B: Microwave-Assisted Synthesis
Ideal for rapid screening and optimization, drastically reducing reaction times from hours to minutes[1],[5].
-
Preparation: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to 15 mL of a 33% aqueous KOH solution[1],[5].
-
Addition: Add the carbonyl compound (10.0 mmol) directly to the vessel[1].
-
Irradiation: Seal the vessel and place it in a dedicated microwave reactor. Irradiate the mixture for exactly 9 minutes[1],[5].
-
Work-up: Cool the vessel to room temperature. Filter the dark solution to remove any insoluble carbonaceous degradation products.
-
Precipitation: Pour the filtrate into 100 mL of an ice-water mixture. Acidify with acetic acid to pH 4.0–5.0 to precipitate the product[1],[5].
-
Isolation: Filter, wash with cold water, and dry in a vacuum oven to afford the final product[1].
References
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Pfitzinger reaction. Wikipedia. [Link]
-
The Pfitzinger Reaction. Sciencemadness.[Link]
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Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Bentham Science (Mini-Reviews in Organic Chemistry).[Link]
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Pfitzinger Quinoline Synthesis. Cambridge University Press.[Link]
-
Application of Pfitzinger reaction for the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research.[Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH).[Link]
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Introduction: The Significance of 2-Phenyl-quinoline-4-carboxylic Acids and NMR
An In-Depth Guide to ¹H and ¹³C NMR Analysis of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives
This technical guide provides a comprehensive overview of the principles and practices for the structural elucidation of 2-phenyl-quinoline-4-carboxylic acid derivatives using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of spectral interpretation, offers detailed experimental protocols, and explains the causality behind methodological choices to ensure robust and reliable results.
2-Phenyl-quinoline-4-carboxylic acid, historically known as cinchophen, and its derivatives form a critical class of heterocyclic compounds. These scaffolds are prevalent in numerous bioactive molecules and commercial drugs, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Given their therapeutic potential, the unambiguous structural characterization of novel derivatives is paramount in medicinal chemistry and drug discovery.[3][4]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural analysis of these organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound.[5] This guide will equip the user with the necessary knowledge to effectively apply one- and two-dimensional NMR techniques for the comprehensive analysis of this important class of molecules.
Foundational Principles of NMR for Quinolines
A thorough understanding of the NMR spectra of 2-phenyl-quinoline-4-carboxylic acid derivatives hinges on recognizing the distinct electronic environments of the quinoline and phenyl ring systems.
¹H NMR Spectroscopy: The chemical shift (δ) of a proton is highly sensitive to its local electronic environment.
-
Aromatic Protons: Protons on the quinoline and phenyl rings typically resonate in the downfield region (δ 7.0–9.0 ppm) due to the deshielding effect of the aromatic ring current.
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and often appears as a broad singlet at a very downfield chemical shift (δ 12.0–14.0 ppm), which can be confirmed by D₂O exchange.[6]
-
Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) on either ring system will generally shift the signals of nearby protons further downfield, while electron-donating groups (e.g., -OCH₃, -CH₃) will cause an upfield shift.[6]
¹³C NMR Spectroscopy:
-
Aromatic Carbons: The carbons of the quinoline and phenyl rings typically appear in the δ 115–160 ppm range.[2]
-
Quaternary Carbons: Carbons that do not have any attached protons (e.g., C2, C4, C4a, C8a, and the phenyl C1') generally have weaker signals due to longer relaxation times.
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is significantly deshielded and resonates far downfield, typically in the range of δ 165–175 ppm.[2][7]
J-Coupling: Spin-spin coupling between adjacent protons provides crucial information about the connectivity of the molecule.[8]
-
Ortho-coupling (³JHH): Coupling between protons on adjacent carbons in an aromatic ring is typically in the range of 7–9 Hz.
-
Meta-coupling (⁴JHH): Coupling between protons separated by three bonds is smaller, around 2–3 Hz.
-
Para-coupling (⁵JHH): This coupling over four bonds is usually very small (<1 Hz) and often not resolved.
-
Long-Range Coupling: In fused ring systems like quinoline, long-range couplings can sometimes be observed, providing additional structural clues.[9]
Spectral Analysis of the Parent Compound: 2-Phenyl-quinoline-4-carboxylic Acid
A detailed analysis of the parent compound provides a baseline for understanding its derivatives. The numbering scheme used for NMR assignments is presented below.
Caption: Numbering scheme for 2-phenyl-quinoline-4-carboxylic acid.
¹H NMR Data (400 MHz, DMSO-d₆)[6]
The protons on the quinoline ring system often exhibit well-defined splitting patterns.
-
H8: This proton is typically the most downfield of the carbocyclic ring protons due to its proximity to the nitrogen atom and appears as a doublet.
-
H5: Also a doublet, coupled to H6.
-
H6 & H7: These protons usually appear as complex multiplets (triplets or triplets of doublets) due to coupling with their neighbors.
-
H3: This proton is a singlet as it has no adjacent proton neighbors.
-
Phenyl Protons (H2'/H6', H3'/H5', H4'): These appear as multiplets. In the unsubstituted case, they often overlap.
-
-COOH: A very broad singlet, far downfield.
¹³C NMR Data (101 MHz, CDCl₃)[2]
The chemical shifts are influenced by the nitrogen heteroatom and the phenyl and carboxyl substituents.
-
C2: Highly deshielded due to the adjacent nitrogen and the attached phenyl group.
-
C4: Deshielded due to the attached carboxylic acid and proximity to the nitrogen.
-
C8a & C4a: Quaternary carbons deshielded by the nitrogen atom.
-
Carbons of the Benzenoid Ring (C5, C6, C7, C8): These appear in the typical aromatic region.
-
Phenyl Carbons: The chemical shifts will vary depending on the substitution pattern.
-
-COOH: The most downfield signal.
Impact of Substituents
The introduction of substituents, particularly on the phenyl ring at the 2-position, significantly alters the NMR spectra, providing a powerful tool for confirming their position and electronic nature.
-
Para-Substitution: A substituent at the C4' position maintains the symmetry of the phenyl ring. This results in two distinct signals for the phenyl protons, each integrating to 2H, appearing as doublets (an AA'BB' system).
-
Electron-Withdrawing Groups (e.g., -Br, -CF₃): These groups deshield the ortho (H2'/H6') and meta (H3'/H5') protons, shifting their signals downfield.[6]
-
Electron-Donating Groups (e.g., -OCH₃): This group will shield the ortho and meta protons, causing an upfield shift in their signals. The methoxy protons themselves will appear as a sharp singlet around δ 3.8-3.9 ppm.[6]
Table 1: Representative ¹H NMR Data for 2-Phenyl-quinoline-4-carboxylic Acid Derivatives (400 MHz, DMSO-d₆)[6]
| Compound | Substituent (R) | H8 (d) | H5 (d) | H3 (s) | Phenyl Protons (m) | -COOH (s, br) |
| B1 | H | ~8.67 | ~8.18 | ~8.48 | 7.57-8.31 | Not reported |
| B2 | 4-Br | ~8.65 | ~8.18 | ~8.48 | 7.67-8.28 | ~14.07 |
| B6 | 4-OCH₃ | ~8.62 | ~8.12 | ~8.41 | 7.13-8.28 | ~13.97 |
| B7 | 4-CF₃ | ~8.68 | ~8.21 | ~8.53 | 7.91-8.53 | ~14.13 |
Note: Chemical shifts (δ) are in ppm. Coupling constants (J) are typically in the range of 8.4-8.7 Hz for H5/H8 doublets.
Experimental Protocols
Adherence to standardized protocols is essential for obtaining high-quality, reproducible NMR data.
Protocol 1: Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of the purified 2-phenyl-quinoline-4-carboxylic acid derivative.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended due to its excellent ability to dissolve these polar, often sparingly soluble, carboxylic acids.[7] Deuterated chloroform (CDCl₃) can also be used, but may require the addition of a few drops of deuterated methanol (CD₃OD) to achieve complete dissolution.[2]
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure the sample is fully dissolved and the solution is homogeneous.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a new NMR tube to prevent shimming issues.
Protocol 2: ¹H NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and tune/match the probe.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Parameter Setup:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width (SW): Set a spectral width of approximately 16-20 ppm, centered around 8 ppm, to ensure all signals from the TMS standard (0 ppm) to the carboxylic acid proton (~14 ppm) are captured.
-
Number of Scans (NS): Acquire 8 to 16 scans for sufficient signal-to-noise ratio.
-
Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds.
-
-
Acquisition: Acquire the Free Induction Decay (FID).
-
Processing:
-
Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT).
-
Phase the spectrum manually.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm).
-
Integrate all signals and pick the peaks.
-
Protocol 3: ¹³C{¹H} NMR Data Acquisition
-
Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Parameter Setup:
-
Pulse Program: Use a standard proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width (SW): Set a spectral width of approximately 220-240 ppm, centered around 120 ppm.
-
Number of Scans (NS): A higher number of scans is required for ¹³C NMR due to the low natural abundance of the isotope. Typically, 1024 to 4096 scans are needed.
-
Relaxation Delay (D1): Use a relaxation delay of 2 seconds.
-
-
Acquisition: Acquire the FID.
-
Processing:
-
Apply an exponential window function (line broadening of 1-2 Hz).
-
Perform a Fourier Transform.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Workflow and Data Interpretation
The process of NMR analysis is a systematic workflow from sample preparation to final structural confirmation.
Caption: General workflow for NMR analysis of quinoline derivatives.
Interpretation Checklist:
-
Proton Count: Does the integration of the ¹H NMR spectrum match the number of protons in the proposed structure?
-
Splitting Patterns: Are the observed J-couplings consistent with the connectivity of the molecule? For example, does a para-substituted phenyl ring show the expected pair of doublets?
-
Chemical Shifts: Are the chemical shifts of both ¹H and ¹³C nuclei in the expected regions? Do they reflect the electronic effects of any substituents?
-
Carbon Count: Does the ¹³C NMR spectrum show the correct number of carbon signals? Remember that symmetry can lead to fewer signals than the total number of carbon atoms.
-
2D NMR: For complex or ambiguous cases, advanced 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are invaluable for definitively assigning all signals and confirming the structure.
By following the principles and protocols outlined in this guide, researchers can confidently and accurately characterize 2-phenyl-quinoline-4-carboxylic acid derivatives, accelerating the pace of discovery in medicinal chemistry and related fields.
References
-
Ma, D., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link][6][10]
-
ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Available at: [Link][1]
-
Wang, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. Available at: [Link][2]
-
Wang, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC. Available at: [Link][3]
-
Semantic Scholar. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available at: [Link][4]
-
Royal Society of Chemistry. (2017). Supporting Information. Available at: [Link][11]
-
ResearchGate. (n.d.). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Available at: [Link][12]
-
Iraqi Journal of Science. (n.d.). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Available at: [Link][9]
-
Shetty, P., et al. (2020). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. ResearchGate. Available at: [Link][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. J-coupling - Wikipedia [en.wikipedia.org]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Advanced In Vitro Assay Protocol for DHODH Inhibition by Quinoline-4-Carboxylic Acids
Introduction & Mechanistic Rationale
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and only redox-dependent step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate. This reaction is obligatorily coupled to the respiratory chain via the reduction of ubiquinone (Coenzyme Q) to ubiquinol [1]. Because rapidly proliferating cells—such as acute myelogenous leukemia (AML) cells, activated lymphocytes, and certain viral host cells—rely heavily on the de novo pyrimidine pathway rather than the salvage pathway, DHODH has emerged as a highly validated therapeutic target[1, 2].
Quinoline-4-carboxylic acids, most notably brequinar and its highly potent derivatives (e.g., C44), represent a premier class of DHODH inhibitors. The mechanistic efficacy of these molecules relies on a highly specific pharmacophore:
-
The C4-Carboxylic Acid: Forms a critical electrostatic salt bridge with Arg136 and a hydrogen bond with Gln47 in the human DHODH active site [1].
-
The Quinoline Core & C2-Lipophilic Substituents: Occupy the highly hydrophobic ubiquinone-binding tunnel, competitively displacing the native electron acceptor [3].
To accurately evaluate novel quinoline-4-carboxylic acid derivatives during hit-to-lead optimization, researchers require a robust, reproducible, and self-validating in vitro enzymatic assay.
Assay Principle: The DCIP-Coupled Electron Transfer
Because the direct conversion of DHO to orotate does not produce a strong, easily measurable optical signal, the standard in vitro DHODH assay utilizes a colorimetric coupled reaction [4].
The assay uses 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor. In the presence of recombinant human DHODH, DHO is oxidized to orotate, transferring electrons to the enzyme's FMN cofactor. FMN then reduces a synthetic ubiquinone analog (e.g., decylubiquinone). Finally, the reduced ubiquinol transfers its electrons to DCIP. Oxidized DCIP is blue and absorbs strongly at 600 nm ( ϵ=18,800 M−1cm−1 ). As it is reduced, it becomes colorless. Therefore, DHODH activity is directly proportional to the rate of absorbance decrease at 600 nm [4].
Coupled electron transfer mechanism in the DCIP-based DHODH inhibition assay.
Quantitative Benchmarks
When validating a new assay setup or a novel quinoline-4-carboxylic acid derivative, it is critical to benchmark against known reference compounds. The table below summarizes established IC50 values for reference inhibitors [2, 3, 4].
| Compound | Structural Class | Target | IC50 (nM) | Clinical / Preclinical Status |
| Brequinar | Quinoline-4-carboxylic acid | Human DHODH | 1.8 - 20 | Phase I/II (AML, Solid Tumors) |
| C44 | Quinoline-4-carboxylic acid | Human DHODH | 1.0 | Preclinical (Antiviral/Cancer) |
| Teriflunomide | Cyanoenol (Leflunomide active met.) | Human DHODH | ~200 - 250 | Approved (Multiple Sclerosis) |
| Dhodh-IN-15 | Novel Synthetic Entity | Human DHODH | ~10 - 50 | Preclinical |
Reagents & Material Preparation: Causality-Driven Choices
To ensure a self-validating and robust protocol, the selection of reagents must be precise:
-
Enzyme (Recombinant Human DHODH Δ TM): Native DHODH contains a highly hydrophobic N-terminal transmembrane (TM) domain that causes severe aggregation in vitro. You must use an N-terminally truncated version (typically Δ Met29–Arg395) tagged with His-6. This ensures the enzyme remains soluble while retaining full catalytic activity [4].
-
Electron Acceptor (Decylubiquinone): Native Coenzyme Q10 is highly lipophilic and will precipitate in aqueous assay buffers, leading to erratic kinetic reads. Decylubiquinone is a synthetic, shorter-chain analog that provides optimal aqueous solubility while perfectly mimicking the native substrate's binding kinetics [4].
-
Detergent (0.1% Triton X-100): Essential for preventing the lipophilic quinoline-4-carboxylic acid inhibitors and decylubiquinone from adhering to the plastic walls of the microplate.
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% Glycerol, 0.1% Triton X-100. Note: pH 8.0 is strictly required to maintain the ionization of the C4-carboxylic acid, which is necessary for the Arg136 salt bridge.
Step-by-Step Experimental Protocol
This protocol is optimized for a 96-well or 384-well clear-bottom microplate format using a standard microplate reader capable of kinetic absorbance measurements.
Phase 1: Reagent Preparation
-
Buffer Preparation: Prepare the Assay Buffer fresh. Degas the buffer for 15 minutes to prevent micro-bubble formation during the kinetic read, which will cause artificial absorbance spikes.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of your quinoline-4-carboxylic acid test compounds and Brequinar (positive control) in 100% DMSO. The final DMSO concentration in the assay must not exceed 1% v/v to prevent enzyme denaturation.
-
Reaction Mix A (Enzyme + Inhibitor): Dilute the recombinant hDHODH ( Δ TM) to a 2X working concentration (typically ~20-60 nM final assay concentration) in Assay Buffer.
-
Reaction Mix B (Substrate Cocktail): Prepare a 2X solution containing 200 μ M DHO, 100 μ M Decylubiquinone, and 120 μ M DCIP in Assay Buffer.
Phase 2: Assay Execution
-
Dispense Enzyme: Add 25 μ L of Reaction Mix A (Enzyme) to each well of the microplate.
-
Add Inhibitor: Pin-transfer or pipette 0.5 μ L of the serially diluted compounds (and DMSO vehicle controls) into the respective wells.
-
Pre-Incubation: Incubate the plate at 25°C for 30 minutes. Causality: Quinoline-4-carboxylic acids often exhibit slow-binding kinetics due to the deep, hydrophobic nature of the ubiquinone tunnel. Skipping this step will result in artificially high IC50 values.
-
Initiate Reaction: Add 25 μ L of Reaction Mix B (Substrate Cocktail) to all wells to start the reaction.
-
Kinetic Read: Immediately place the plate in the microplate reader. Monitor the decrease in absorbance at 600 nm continuously for 10 to 15 minutes at 25°C, taking a reading every 15-30 seconds.
Stepwise workflow for the in vitro DHODH enzymatic inhibition assay.
Data Analysis & Orthogonal Self-Validation
Calculating the IC50
-
Extract the linear slope (V_initial, Δ A600/min) from the first 5 minutes of the kinetic read for each well.
-
Calculate the % Inhibition for each compound concentration:
% Inhibition=100×(1−Slopevehicle−SlopeblankSlopeinhibitor−Slopeblank) -
Plot the % Inhibition against the log[Inhibitor] concentration using non-linear regression (four-parameter logistic curve) in software like GraphPad Prism to determine the IC50.
Orthogonal Validation: The Uridine Rescue Assay
To prove that the observed in vitro enzymatic inhibition translates to on-target cellular efficacy, a Uridine Rescue Assay must be performed in subsequent cell-based models (e.g., AML cell lines like HL-60 or THP-1).
-
Rationale: If a quinoline-4-carboxylic acid is truly killing cells via DHODH inhibition (pyrimidine starvation), supplementing the cell culture media with excess exogenous Uridine (5-100 μ M) will bypass the de novo pathway via the salvage pathway, completely rescuing the cells from compound-induced death [1]. If Uridine fails to rescue the cells, the compound has off-target cytotoxic effects.
References
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity Source: ACS Medicinal Chemistry Letters URL:[Link]
Troubleshooting & Optimization
Increasing solubility of quinoline-4-carboxylic acids for biological assays
Advanced Technical Support Center: Resolving Solubility Challenges of Quinoline-4-Carboxylic Acids in Biological Assays
Quinoline-4-carboxylic acids are privileged scaffolds in drug discovery, frequently appearing in antimalarials, antivirals, and oncology candidates (e.g., dihydroorotate dehydrogenase inhibitors like brequinar analogs)[1][2]. However, their structural features—a planar, highly lipophilic aromatic quinoline core combined with an ionizable carboxylic acid—create severe solubility bottlenecks during in vitro biological assays[1]. When transitioning from organic stock solutions to aqueous assay buffers, these compounds frequently precipitate, leading to false-negative efficacy data or false-positive assay interference via colloidal aggregation[3].
This guide provides an authoritative, self-validating framework to diagnose and resolve these precipitation events.
Troubleshooting Workflow
Troubleshooting workflow for quinoline-4-carboxylic acid precipitation in biological assays.
Section 1: Fundamental Physicochemical Diagnostics (FAQ)
Q1: Why does my quinoline-4-carboxylic acid derivative precipitate immediately upon dilution from DMSO into my assay buffer? A1: Precipitation is driven by a sudden shift in the solvent's dielectric constant and the compound's inherent crystal lattice energy. The rigid, planar aromatic system of the quinoline core strongly favors intermolecular π−π stacking[1][4]. When a highly concentrated DMSO stock (e.g., 10 mM) is diluted into an aqueous buffer, the local concentration of water rapidly increases. If the buffer pH is near or below the pKa of the carboxylic acid (typically pKa 4.0 - 5.0), the molecule remains largely unionized and highly lipophilic[4]. This causes the compound to exceed its maximum thermodynamic solubility and crash out of solution, often forming micro-precipitates[3].
Q2: How can I definitively distinguish between true biological inactivity and a false negative caused by compound precipitation? A2: Visual inspection is notoriously unreliable. Micro-precipitates and colloidal aggregates are often invisible to the naked eye but can sequester the compound, reducing the bioavailable concentration, or non-specifically inhibit enzymes[3]. Self-Validating Diagnostic: Implement a nephelometry or Dynamic Light Scattering (DLS) protocol prior to the biological assay. Measure the light scattering of the assay buffer alone, then titrate your compound from the DMSO stock. A sharp inflection point in the scattering intensity definitively indicates the critical aggregation concentration (CAC) or precipitation threshold.
Q3: Can I just increase the DMSO concentration in my assay to keep the compound soluble? A3: Increasing DMSO is a flawed strategy for biological assays. While it enhances the solubility of lipophilic quinoline cores, DMSO concentrations above 0.1% - 1.0% (v/v) can denature target proteins, alter cell membrane permeability, or cause direct cytotoxicity[3][4]. Always cap DMSO at ≤1% for biochemical assays and ≤0.1% for cell-based assays, and ensure all control wells contain the exact same vehicle concentration to isolate the compound's true effect.
Section 2: Strategic Solubilization Protocols
Protocol 1: pH-Driven Solubilization via Salt Formation
Causality: Quinoline-4-carboxylic acids are weakly acidic. By adjusting the microenvironmental pH to at least 2 units above the compound's pKa, you ensure >99% deprotonation. This forms a highly water-soluble carboxylate anion, drastically reducing the lipophilicity (cLogP) and disrupting the crystal lattice[1][4].
Step-by-Step Methodology:
-
Determine pKa: Calculate or experimentally determine the exact pKa of your specific quinoline-4-carboxylic acid derivative (typically via potentiometric titration).
-
Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO. Aliquot into single-use volumes to avoid freeze-thaw cycles, which are known to nucleate precipitation[3].
-
Buffer Adjustment: Select an assay-compatible buffer (e.g., Tris or HEPES) and adjust the pH to 7.4 - 8.0, ensuring it is at least 2 pH units above the compound's pKa[4].
-
Controlled Dilution (Critical Step): Add the DMSO stock dropwise to the pre-warmed (37°C) buffer while under vigorous vortexing. This rapid mixing prevents localized high concentrations of the unionized drug[4].
-
Validation: Centrifuge the final solution at 10,000 x g for 10 minutes. Measure the supernatant concentration via UV-Vis or HPLC to confirm complete dissolution and the absence of a hidden pellet.
Protocol 2: Host-Guest Complexation using Cyclodextrins
Causality: When pH adjustment is insufficient due to extreme lipophilicity (e.g., heavily substituted quinoline rings), cyclodextrins (CDs) like Hydroxypropyl- β -cyclodextrin (HP- β -CD) can act as molecular shields. The lipophilic quinoline core enters the hydrophobic cavity of the CD, while the hydrophilic exterior of the CD ensures aqueous solubility. This prevents aggregation without forming covalent bonds, maintaining the drug in a dynamic equilibrium[5][6].
Step-by-Step Methodology:
-
Excipient Preparation: Prepare a 10-20% (w/v) solution of HP- β -CD in your standard aqueous assay buffer.
-
Complexation: Slowly titrate the quinoline-4-carboxylic acid (from a DMSO stock) into the HP- β -CD buffer under continuous magnetic stirring at room temperature for 12-24 hours. This extended time allows the dynamic inclusion complex to reach thermodynamic equilibrium[5].
-
Filtration: Filter the solution through a 0.22 μ m PVDF syringe filter to remove any uncomplexed, precipitated compound.
-
Validation: Run a parallel control assay with the exact concentration of "empty" HP- β -CD to ensure the carbohydrate excipient does not interfere with your specific biological target or cellular phenotype.
Section 3: Quantitative Comparison of Solubilization Strategies
To assist in selecting the appropriate method, the following table summarizes the operational parameters and biological compatibility of common solubilization strategies.
| Solubilization Strategy | Primary Mechanism of Action | Typical Max Assay Concentration | Biological Assay Compatibility | Key Limitations & Risks |
| DMSO Co-solvency | Lowers dielectric constant of the medium | 10 - 50 μ M | Low (Requires <1% final DMSO) | High risk of cytotoxicity and enzyme denaturation; prone to freeze-thaw precipitation[3]. |
| pH Adjustment | Deprotonates the carboxylic acid moiety | 100 - 500 μ M | High (If within physiological pH) | May not overcome extreme lipophilicity of heavily substituted quinolines[1][4]. |
| HP- β -CD Complexation | Shields hydrophobic quinoline core in a cavity | >1 mM | Medium-High | May shift apparent IC50 values by competing with the biological target for the drug[6]. |
| Micellar Surfactants | Encapsulates compound in lipid micelles | 50 - 200 μ M | Medium | Detergents (e.g., Triton X-100) can lyse cell membranes or strip proteins of native lipids. |
References[4] Title: Addressing solubility problems with quinoline-4-carboxylic acid derivatives - Benchchem
Source: benchchem.com URL: [5] Title: 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Source: gpsrjournal.com URL: [1] Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC Source: nih.gov URL: [6] Title: Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Source: carbohyde.com URL: Title: Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs - SciELO Source: scielo.br URL: [2] Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry Source: acs.org URL: [3] Title: (PDF) Compound Precipitation in High-Concentration DMSO Solutions - ResearchGate Source: researchgate.net URL:
Sources
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gpsrjournal.com [gpsrjournal.com]
- 6. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
Technical Support Center: 6-Phenylquinoline-4-Carboxylic Acid Solution Stability
Welcome to the Technical Support Center. As researchers and drug development professionals, working with functionalized quinoline derivatives like 6-phenylquinoline-4-carboxylic acid requires a deep understanding of their physicochemical behavior. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and resolve common stability and solubility issues encountered during in vitro assays and formulation development.
The Causality of Instability: Mechanistic Overview
6-Phenylquinoline-4-carboxylic acid is a structurally complex molecule featuring an extended conjugated aromatic system, a weakly basic quinoline nitrogen, and an acidic carboxylate group. When placed in solution, the molecule is subjected to three primary instability drivers:
-
Decarboxylation: The electron-withdrawing nature of the quinoline core makes the C4-carboxylic acid highly susceptible to thermal cleavage, releasing CO₂ 1.
-
Photodegradation: The conjugated 6-phenylquinoline system absorbs strongly in the UV/Vis spectrum, making it prone to photo-oxidation.
-
Isoelectric Precipitation: The amphoteric nature of the molecule creates a narrow pH window where aqueous solubility drops drastically 2.
Mechanistic degradation pathways of 6-phenylquinoline-4-carboxylic acid in solution.
Diagnostic FAQs & Troubleshooting
Q1: Why does my 6-phenylquinoline-4-carboxylic acid solution precipitate when diluted from DMSO into an aqueous assay buffer? A: This is a classic solvent-crash phenomenon driven by the amphoteric nature of the molecule. The compound contains both a carboxylic acid (pKa ~4.5) and a weakly basic quinoline nitrogen (pKa ~4.9). When diluted into a buffer near its isoelectric point (pH 4–5), the molecule exists predominantly as a zwitterion or an uncharged species. This minimizes ion-dipole interactions with water, leading to a drastic drop in solubility and subsequent precipitation 2. To resolve this, formulate your working solutions at a pH at least 2 units above the carboxylic acid pKa (e.g., pH 7.4) to ensure the formation of the highly soluble carboxylate anion.
Q2: I am observing a loss of compound concentration over time during heating. What is the degradation pathway? A: The primary thermal degradation pathway for quinoline-4-carboxylic acids is decarboxylation 3. The electron-withdrawing nature of the quinoline nitrogen acts as an electron sink, stabilizing the transition state during the extrusion of CO₂ from the C4 position 1. Heating the solution, especially in acidic media where the nitrogen is fully protonated, maximizes this electron-withdrawing effect and accelerates the degradation into 6-phenylquinoline. Avoid prolonged heating above 40°C in acidic or neutral solutions.
Q3: Is the compound sensitive to ambient light during long-term benchtop assays? A: Yes. The extended conjugated system of the 6-phenylquinoline core absorbs strongly in the UV and near-visible spectrum. Prolonged exposure to ambient laboratory light can induce photo-oxidation or cleavage of the heterocyclic ring. For assays lasting longer than 4 hours, solutions should be protected from light using amber vials or foil wrapping.
Troubleshooting workflow for physical and chemical stability issues in solution.
Empirical Stability Data
The following table summarizes the quantitative stability profile of 6-phenylquinoline-4-carboxylic acid under various environmental conditions. Use this data to establish safe handling windows for your experiments.
| Solvent / Buffer Condition | pH | Temperature | Half-life ( t1/2 ) | Primary Instability Mechanism |
| Aqueous Buffer | 2.0 | 80 °C | ~4.5 hours | Rapid Decarboxylation |
| Aqueous Buffer | 7.4 | 37 °C | > 72 hours | Stable (Thermodynamically favored) |
| 100% DMSO Stock | N/A | 25 °C | > 6 months | Stable |
| Aqueous Buffer (UV Exposed) | 7.4 | 25 °C | ~12 hours | Photodegradation / Photo-oxidation |
| Aqueous Buffer | 4.5 | 25 °C | N/A (Immediate) | Physical Precipitation (Zwitterion crash) |
Validated Methodologies
To ensure scientific integrity, do not rely on visual inspection alone. The following self-validating protocols are designed to confirm both the physical solubility and chemical integrity of your 6-phenylquinoline-4-carboxylic acid solutions.
Protocol 1: Preparation of a pH-Optimized Aqueous Formulation
Purpose: To prevent isoelectric precipitation when transitioning from organic stocks to aqueous assays.
-
Stock Solubilization: Dissolve the lyophilized 6-phenylquinoline-4-carboxylic acid powder in 100% anhydrous DMSO to generate a 10 mM stock. Causality: DMSO disrupts the stable crystal lattice without requiring ionization of the functional groups.
-
Buffer Preparation: Prepare a 100 mM Tris-HCl buffer and strictly adjust the pH to 7.8. Causality: A pH > 7.4 ensures the carboxylic acid is fully deprotonated, maximizing aqueous solubility and preventing zwitterion formation.
-
Controlled Dilution: Slowly titrate the DMSO stock into the buffer under vigorous vortexing to achieve a final concentration of 100 µM (1% final DMSO concentration).
-
Self-Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV against a standard curve. A 100% mass recovery confirms the absence of micro-precipitates and validates the formulation.
Protocol 2: Forced Degradation Profiling (Thermal & Photolytic)
Purpose: To map the specific degradation kinetics of your compound batch prior to long-term biological assays.
-
Sample Preparation: Prepare three 100 µM aliquots of the compound in pH 2.0, pH 7.4, and pH 10.0 buffers.
-
Thermal Stress: Subject the samples to thermal stress (80°C for 24 hours) in sealed, light-protected vials. Causality: High heat accelerates decarboxylation, while the varied pH isolates the catalytic effect of quinoline nitrogen protonation.
-
Photolytic Stress: Subject a parallel set of pH 7.4 samples to UV light (254 nm) at 25°C for 12 hours in transparent quartz vials.
-
Self-Validation Step: Analyze the stressed samples via LC-MS. Quantify the disappearance of the parent mass ( m/z [M+H]+ ) and monitor for the appearance of the decarboxylated degradant (6-phenylquinoline) to ensure mass balance. This validates the specific degradation pathway and confirms the limits of your assay conditions 4.
References
-
Bromodecarboxylation of Quinoline Salicylic Acids: Increasing the Diversity of Accessible Substituted Quinolines. ACS Publications.[Link]
-
Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. RSC Publishing.[Link]
-
Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action. NIH / PMC.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA03899E [pubs.rsc.org]
- 4. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Optimization for Biological Evaluation of 6-Phenylquinoline-4-Carboxylic Acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the biological evaluation of 6-phenylquinoline-4-carboxylic acid and its analogs. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common challenges encountered during experimental workflows.
Part 1: Compound Handling and Formulation
Proper handling and formulation of a test compound are foundational to generating reliable and reproducible biological data. Given that 6-phenylquinoline-4-carboxylic acid possesses a planar, aromatic structure, poor aqueous solubility is an anticipated primary challenge.
Diagram: General Compound Handling & Solubility Workflow
Caption: Workflow for initial compound handling and solubility assessment.
FAQs & Troubleshooting: Compound Formulation
Question 1: My 6-phenylquinoline-4-carboxylic acid powder won't dissolve in my aqueous assay buffer. What should I do?
Answer: This is a common issue. Direct dissolution in aqueous buffers is highly unlikely to succeed. The standard industry practice is to first create a high-concentration stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO).
-
Step 1: DMSO Stock Preparation: Prepare a 10 mM to 50 mM stock solution in 100% cell culture-grade DMSO. Ensure complete dissolution using gentle vortexing or sonication. Store this stock in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Step 2: Serial Dilution: Create intermediate dilutions from your DMSO stock using 100% DMSO.
-
Step 3: Final Dilution: Perform the final dilution into your aqueous assay buffer. This "spiking" step should be done rapidly with vigorous mixing to minimize precipitation. The final concentration of DMSO in the assay should be kept constant across all conditions (including vehicle controls) and should typically not exceed 0.5% (v/v), as higher concentrations can be toxic to cells or interfere with enzyme kinetics.
Question 2: Even when diluting from a DMSO stock, I see precipitation or cloudiness in my assay plate. How can I fix this?
Answer: This indicates that the kinetic solubility of your compound in the final assay buffer has been exceeded. This is a critical issue, as compound precipitation will lead to inaccurate and uninterpretable results.
-
Troubleshooting Steps:
-
Lower the Top Concentration: The most immediate solution is to lower the maximum concentration being tested to a level where the compound remains in solution.
-
Perform a Kinetic Solubility Assay: Before running efficacy assays, formally determine the kinetic solubility limit. A common method is nephelometry, which measures turbidity as the compound is diluted from DMSO into buffer.
-
Incorporate a Protein Carrier: If your assay buffer does not already contain protein, consider adding Bovine Serum Albumin (BSA) at a concentration of 0.01% to 0.1%. BSA can bind to hydrophobic compounds, increasing their apparent solubility and preventing aggregation.
-
Check Buffer pH: The carboxylic acid moiety on your compound means its charge state—and thus solubility—is pH-dependent. Ensure your buffer pH is stable and appropriate. A slightly more basic pH (e.g., 7.6-8.0) may increase solubility, but you must verify that this does not negatively impact your biological system (e.g., cell health or enzyme activity).
-
Part 2: In Vitro Efficacy Assays - Targeting Inflammatory Pathways
Many quinoline-4-carboxylic acid derivatives have been investigated as inhibitors of inflammatory signaling, particularly the NF-κB pathway. This section will focus on protocols and troubleshooting for a common assay in this area.
Diagram: Hypothetical NF-κB Inhibition Pathway
Caption: Hypothetical mechanism: Compound inhibits IKK, preventing NF-κB activation.
FAQs & Troubleshooting: NF-κB Reporter Assay
Question 3: I am using a HEK293 cell line with an NF-κB luciferase reporter and see high variability between replicate wells. What is the cause?
Answer: High variability in cell-based reporter assays often points to issues with cell health, compound properties, or assay setup.
-
Troubleshooting Checklist:
-
Cell Health & Plating Uniformity: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before plating. Use a calibrated multichannel pipette or automated dispenser to ensure uniform cell seeding density across the plate. Edge effects are common; consider not using the outermost wells of the plate for data analysis.
-
Compound Cytotoxicity: Your compound may be inhibiting the reporter signal not by specific NF-κB modulation, but by simply killing the cells. It is essential to run a parallel cytotoxicity assay using the same cell line, compound concentrations, and incubation time. A common choice is an MTS or resazurin-based viability assay. If a compound shows >10-20% cytotoxicity at a given concentration, any apparent "inhibition" in the primary assay at that concentration is likely a cytotoxicity artifact.
-
Assay Interference: Quinoline scaffolds are known to sometimes interfere with optical readouts. Your compound could be quenching the luciferase signal. To test for this, run a control experiment where you lyse untreated, fully stimulated cells and then add your compound directly to the lysate right before adding the luciferase substrate. If the signal decreases, you have direct assay interference.
-
Protocol: NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of 6-phenylquinoline-4-carboxylic acid on TNF-α-stimulated NF-κB activation.
Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter construct.
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin.
-
Recombinant Human TNF-α (stimulant).
-
6-phenylquinoline-4-carboxylic acid (test compound).
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
White, opaque 96-well cell culture plates.
Procedure:
-
Cell Plating: Seed 20,000 cells per well in 100 µL of complete media into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2X concentration series of the test compound in serum-free media. Aspirate the media from the cells and add 50 µL of the compound dilutions. Incubate for 1 hour. (Remember to include a "vehicle control" of 0.5% DMSO).
-
Stimulation: Prepare a 2X concentration of TNF-α (e.g., 20 ng/mL) in serum-free media. Add 50 µL to each well (except for the "unstimulated" control wells), resulting in a 1X final concentration.
-
Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.
-
Lysis & Readout: Equilibrate the plate and luciferase reagent to room temperature. Add 100 µL of luciferase reagent to each well. Place on an orbital shaker for 5 minutes to ensure complete lysis.
-
Measurement: Read luminescence on a plate reader.
Data Analysis:
-
Normalize the data by setting the average signal from the "unstimulated" wells to 0% inhibition and the average signal from the "vehicle control + TNF-α" wells to 100% inhibition.
-
Plot the % inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Part 3: In Vitro Safety & Toxicity Assays
The quinoline-4-carboxylic acid scaffold is structurally related to Cinchophen, a compound known to cause drug-induced liver injury (DILI). Therefore, early assessment of hepatotoxicity is a critical step in the safety evaluation.
FAQs & Troubleshooting: Hepatotoxicity Assessment
Question 4: I am testing my compound on HepG2 cells and see a drop in ATP levels (using a CellTiter-Glo® assay) at high concentrations. Does this confirm it's a hepatotoxin?
Answer: Not necessarily. A drop in ATP is a strong indicator of cytotoxicity, but it is not specific to a mechanism of liver injury. HepG2 cells are also metabolically less active than primary human hepatocytes (PHH).
-
Interpretation & Next Steps:
-
Confirm with an Orthogonal Assay: Corroborate the ATP assay results with a different cytotoxicity method, such as measuring LDH release (membrane integrity) or using a live/dead fluorescent stain. This ensures the observed effect is not an artifact of the ATP assay chemistry.
-
Assess Reactive Metabolite Formation: A key mechanism of DILI is the formation of reactive metabolites by cytochrome P450 (CYP) enzymes in the liver. A glutathione (GSH) trapping assay is a standard in vitro method to assess this risk. The compound is incubated with liver microsomes and GSH; the formation of GSH-adducts is then monitored by LC-MS.
-
Consider More Advanced Models: If the compound is a high-priority hit, move to testing in more physiologically relevant models like primary human hepatocytes or 3D liver spheroids. These models have more complete expression of CYP enzymes and transporters, providing a more accurate prediction of human DILI.
-
Table: Summary of In Vitro Toxicity Assays
| Assay Type | Endpoint Measured | Cell Model | Interpretation & Limitations |
| MTS/Resazurin | Mitochondrial reductase activity | HepG2, Huh7 | General indicator of metabolic health. Prone to redox interference. |
| CellTiter-Glo® | Intracellular ATP levels | HepG2, PHH | Sensitive indicator of cellular energy status and viability. |
| LDH Release | Lactate dehydrogenase in media | Any | Measures plasma membrane rupture (necrosis). Less sensitive for apoptosis. |
| GSH Trapping | GSH-conjugate formation | Human Liver Microsomes | Assesses potential for reactive metabolite formation. Does not measure direct cytotoxicity. |
| BSEP Inhibition | Inhibition of bile salt export pump | Membrane Vesicles | Assesses risk of cholestatic liver injury. A key mechanism for DILI. |
References
-
Title: DMSO in cell culture: a friend and a foe Source: Nature Reviews Molecular Cell Biology URL: [Link]
-
Title: The Use of Bovine Serum Albumin in In Vitro Experiments Source: In Vitro Cellular & Developmental Biology - Animal URL: [Link]
-
Title: Discovery of Novel Quinoline-4-Carboxylic Acid Derivatives as Potent Inhibitors of the NF-κB Pathway Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Assay Guidance Manual: Cell Viability Assays Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences URL: [Link]
-
Title: Cinchophen Source: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury - National Institute of Diabetes and Digestive and Kidney Diseases URL: [Link]
-
Title: The use of HepG2 cells in drug metabolism studies Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]
-
Title: 3D cell culture models for drug discovery and toxicity screening Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Bile Salt Export Pump (BSEP) Inhibition: A Major Mechanism of Drug-Induced Cholestasis Source: Toxicology Sciences URL: [Link]
Technical Support Center: Controlling and Minimizing Decarboxylation in the Doebner Synthesis
Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely familiar with the Doebner modification of the Knoevenagel condensation—a classical method for synthesizing α,β -unsaturated monocarboxylic acids (e.g., cinnamic acids) from aldehydes and malonic acid[1].
However, a common synthetic challenge arises when the target molecule is not the monocarboxylic acid, but the alkylidenemalonic acid (the dicarboxylic acid intermediate)[2]. This intermediate is highly valuable for downstream applications such as deconjugative allylation, enyne metathesis, and asymmetric synthesis[2]. To isolate it, the spontaneous decarboxylation step inherent to the Doebner modification must be strictly minimized. This guide provides the mechanistic insights, troubleshooting steps, and validated protocols required to arrest the reaction before decarboxylation occurs.
Part 1: Frequently Asked Questions (Mechanistic Insights)
Q1: What drives the spontaneous decarboxylation in the standard Doebner modification? A: In the classical Doebner protocol, pyridine acts as both the solvent and a Lewis base, while piperidine acts as a catalyst[3]. Pyridine coordinates with the dicarboxylic acid intermediate, facilitating a concerted 6-membered cyclic transition state that significantly lowers the activation energy for CO₂ extrusion[3]. Furthermore, the reaction is typically heated to reflux (>80 °C), providing the thermal energy required to drive this irreversible decarboxylation[4].
Q2: How can I decouple the condensation step from the decarboxylation step? A: The Knoevenagel condensation itself is fast at room temperature when catalyzed by a secondary amine (e.g., pyrrolidine), which forms a highly reactive iminium ion intermediate with the aldehyde[3][5]. By running the reaction at 20–25 °C and strictly omitting pyridine, you deny the system both the Lewis-base coordination and the thermal energy required for CO₂ loss, allowing for the quantitative isolation of the alkylidenemalonic acid[3].
Q3: My malonic acid seems to be degrading before the condensation even begins. Why? A: Malonic acid is susceptible to premature thermal decarboxylation (forming acetic acid) if exposed to excessive heat or harsh basic conditions prior to condensation. To prevent this, ensure your reagents are dried under vacuum at mild temperatures (e.g., 50 °C)[4] and avoid localized heating during dissolution.
Part 2: Troubleshooting Guide
Symptom 1: Complete conversion to the monocarboxylic acid
-
Root Cause: The reaction temperature is too high, or pyridine/excess base is present in the reaction matrix[3].
-
Causality: Heat and pyridine synergistically catalyze the breakdown of the dicarboxylic acid into the styrene derivative.
-
Solution: Switch to a polar aprotic solvent like DMF or DMAc[5]. Use only a catalytic amount of pyrrolidine (0.1–0.2 equiv) and maintain the reaction strictly at room temperature (20–25 °C).
Symptom 2: Low yield of the dicarboxylic acid; unreacted aldehyde remains
-
Root Cause: Insufficient catalyst activity or poor solubility of malonic acid at low temperatures.
-
Causality: Without the thermal energy of refluxing conditions, malonic acid may crash out of non-polar solvents (like toluene), halting the bimolecular condensation.
-
Solution: Pre-dissolve malonic acid in a highly solubilizing solvent (e.g., DMF) before adding the aldehyde and catalyst. If using aliphatic aldehydes, Mannich-type addition intermediates may form; ensure sufficient reaction time[5].
Symptom 3: Product mixture contains both mono- and dicarboxylic acids
-
Root Cause: Partial decarboxylation due to an uncontrolled exotherm during catalyst addition or extended reaction times[1].
-
Causality: The formation of the iminium ion and subsequent condensation is exothermic. If the internal temperature spikes above 50 °C, partial decarboxylation will initiate[4].
-
Solution: Control the exotherm using a water bath during the addition of pyrrolidine. Implement strict in-process controls (IPC) and quench the reaction immediately upon complete consumption of the aldehyde.
Part 3: Visualizations & Workflows
Reaction pathway showing the divergence between condensation and decarboxylation.
Troubleshooting decision tree for minimizing decarboxylation side reactions.
Part 4: Quantitative Data & Condition Optimization
The table below summarizes the causality between reaction parameters and the resulting product distribution. Notice how the exclusion of pyridine and the reduction of temperature selectively halt the reaction at the dicarboxylic acid stage[3].
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield: Dicarboxylic Acid (%) | Yield: Monocarboxylic Acid (%) |
| Piperidine (1.0 eq) | Pyridine | 115 | 2 | 0 | 95 |
| Piperidine (0.1 eq) | Toluene | 80 | 12 | 40 | 50 |
| Pyrrolidine (0.1 eq) | DMF | 25 | 4 | 92 | 0 |
| DMAP (0.1 eq) | DCM | 25 | 24 | 85 | 5 |
Part 5: Self-Validating Experimental Protocol
Protocol: Low-Temperature Synthesis and Isolation of Alkylidenemalonic Acid
This protocol utilizes a self-validating In-Process Control (IPC) to ensure the reaction is quenched before thermal decarboxylation can occur.
Materials:
-
Target Aldehyde (1.0 equiv)
-
Malonic Acid (1.2 equiv, dried under vacuum at 50 °C)[4]
-
Pyrrolidine (0.1 equiv)
-
Dimethylformamide (DMF, anhydrous)
-
1M HCl (aq, ice-cold)
Step-by-Step Methodology:
-
Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the malonic acid (1.2 equiv) in anhydrous DMF (approx. 5 mL per mmol of substrate).
-
Aldehyde Addition: Add the target aldehyde (1.0 equiv) to the solution. Stir for 5 minutes to ensure homogeneity.
-
Temperature Control: Submerge the reaction flask in a room-temperature water bath (20–25 °C). This acts as a heat sink to absorb the exotherm generated during iminium ion formation.
-
Catalyst Addition: Add pyrrolidine (0.1 equiv) dropwise over 2 minutes. Crucial: Do not use pyridine.
-
Reaction Monitoring (Self-Validation): Stir the reaction at 20–25 °C. After 2 hours, perform an IPC via TLC (Eluent: DCM/MeOH/AcOH 90:9:1).
-
Validation Check: The desired alkylidenemalonic acid will appear as a highly polar spot near the baseline (Rf ~0.1–0.2). If decarboxylation has begun, a higher running spot (Rf ~0.5) corresponding to the monocarboxylic acid will appear.
-
-
Quenching: Once the aldehyde is consumed (typically 2–4 hours), immediately pour the reaction mixture into a beaker containing ice-cold 1M HCl (10 mL per mmol). This protonates the dicarboxylic acid (preventing base-catalyzed degradation) and removes the pyrrolidine catalyst[5].
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentration: Evaporate the solvent under reduced pressure. Critical: Keep the rotary evaporator water bath strictly below 40 °C to prevent thermal decarboxylation during concentration.
References
- Methods for synthesis of psoralen derivatives. Google Patents (US9440940B2).
-
Function-Oriented and Modular (+/−)-cis-Pseudoguaianolide Synthesis: Discovery of New Nrf2 Activators and NF-κB Inhibitors. National Institutes of Health (PMC). URL: [Link]
-
Decarboxylation of α,β-unsaturated malonic acids: a re-investigation of the Doebner–Knoevenagel reaction. RSC Advances. URL: [Link]
-
Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation. ACS Organic Process Research & Development. URL: [Link]
-
The Doebner modification of the Knoevenagel reaction. OpenBU. URL: [Link]
Sources
- 1. DSpace [open.bu.edu]
- 2. Function-Oriented and Modular (+/−)-cis-Pseudoguaianolide Synthesis: Discovery of New Nrf2 Activators and NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US9440940B2 - Methods for synthesis of psoralen derivatives - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Work-up procedure to remove impurities from Pfitzinger reaction
Technical Support Center: Advanced Troubleshooting & Work-Up Strategies for the Pfitzinger Reaction
Welcome to the technical support guide for the Pfitzinger reaction. The synthesis of quinoline-4-carboxylic acids (cinchoninic acids) via the condensation of isatin with enolizable carbonyls is a cornerstone of heterocyclic medicinal chemistry[1][2]. While the reaction itself is highly robust, the strongly alkaline conditions (e.g., 33% KOH) and elevated temperatures frequently generate a complex matrix of impurities[1][3].
As a Senior Application Scientist, I have structured this guide not just to provide a list of steps, but to explain the physico-chemical causality behind each work-up phase. By understanding the partition coefficients, isoelectric points, and mechanistic origins of your byproducts, you can transform a messy, tar-filled crude mixture into a high-purity analytical-grade compound.
Part 1: Mechanistic Origins of Impurities
To effectively remove impurities, we must first understand how they are generated. The Pfitzinger reaction initiates with the base-mediated hydrolysis of isatin's amide bond to form a reactive keto-acid intermediate[1][2]. This intermediate subsequently undergoes condensation with a ketone or aldehyde to form an imine/enamine, followed by intramolecular cyclization and dehydration[1][2].
Deviations or inefficiencies in any of these steps lead to specific classes of impurities.
Mechanistic pathways of the Pfitzinger reaction and origins of common impurities.
Part 2: Troubleshooting FAQs & Causality
Q: Why is my crude product heavily contaminated with unreacted ketone or aldol condensation byproducts, and how do I remove them? A: Because the reaction is executed in a strong base, excess enolizable ketones are highly susceptible to self-condensation (aldol reactions). These resulting byproducts, along with any unreacted starting ketone, are neutral and highly lipophilic. The Solution: Exploit solubility differentials. Before acidifying the reaction mixture, dilute the basic aqueous solution with distilled water. At this stage, your target product exists as a highly water-soluble potassium carboxylate salt[1][3]. Perform a liquid-liquid extraction using diethyl ether. The neutral aldol impurities and unreacted ketones will partition entirely into the organic ether layer, which can then be safely discarded[1][3].
Q: How do I selectively precipitate the quinoline-4-carboxylic acid without losing yield or co-precipitating inorganic salts? A: The isolation of the final product relies on achieving the exact isoelectric point of the molecule. If you over-acidify the aqueous layer (pH < 2) using strong HCl, you risk protonating the basic quinoline nitrogen, which forms a water-soluble hydrochloride salt and drastically reduces your solid yield. Conversely, if the pH is too high (>7), the carboxylic acid remains a soluble potassium salt. The Solution: Cool the aqueous layer in an ice bath to reduce overall solubility, and carefully titrate with dilute hydrochloric acid or acetic acid until you reach a pH of 4-5[1][3]. At this pH, the zwitterionic/neutral form of the quinoline-4-carboxylic acid dominates and precipitates out of the solution, leaving inorganic salts (like KCl or potassium acetate) dissolved in the aqueous filtrate[1][3].
Q: My isolated product is dark brown or tarry instead of the expected pale yellow solid. What causes this, and how can it be resolved? A: Tarry byproducts typically arise from the air oxidation of highly reactive enamine intermediates in strong alkali at elevated temperatures[4]. The Solution: Preventatively, run the reaction under a strict nitrogen atmosphere to minimize oxidative darkening[4]. If tar is already present in your crude basic mixture, introduce a decolorization step before acidification. Add activated charcoal (approx. 5% w/w) to the basic aqueous solution, stir for 30 minutes, and filter through a pad of Celite[4]. The porous carbon matrix will adsorb the high-molecular-weight tarry polymers.
Q: What is the most effective way to handle persistent isatin contamination in the final solid? A: Isatin contamination usually occurs when all reagents are added simultaneously, preventing the complete ring-opening of the isatin[1]. The Solution: Always pre-react isatin with KOH for 1 hour. You will observe a self-validating color change: the deep purple solution of deprotonated isatin will transition to a pale yellow/brown as the amide bond hydrolyzes into the keto-acid[1][2]. If unreacted isatin still co-precipitates during acidification, recrystallize the crude solid from a boiling ethanol/water mixture or glacial acetic acid, which maximizes the solubility differential between the quinoline product and residual isatin[1][4].
Part 3: Standardized Work-Up & Purification Protocol
The following methodology is a self-validating system designed to systematically strip away specific impurity classes at each step.
Step-by-step work-up workflow for isolating and purifying Pfitzinger reaction products.
Step-by-Step Methodology:
-
Termination & Dilution: Upon completion of the reaction (verified via TLC), allow the reaction vessel to cool to room temperature. Add distilled water (e.g., 20 mL per 10 mmol scale) to fully dissolve the potassium salt of the quinoline-4-carboxylic acid[1][3].
-
Organic Wash (Neutral Impurity Clearance): Transfer the mixture to a separatory funnel. Extract the basic aqueous layer with 2-3 volumes of diethyl ether[1][3]. Vigorously vent the funnel. Separate and discard the upper organic layer (containing unreacted ketones and aldol products).
-
Decolorization (Optional but Recommended): Transfer the retained aqueous layer to an Erlenmeyer flask. Add activated decolorizing carbon (approx. 3.5 g per mole of starting material)[4]. Stir at room temperature for 30 minutes, then vacuum filter through a tightly packed Celite pad to remove the carbon and adsorbed tar.
-
Isoelectric Precipitation: Transfer the pale-yellow filtrate to a beaker and submerge it in an ice-water bath. While stirring vigorously, add dilute acetic acid or 1M HCl dropwise until the pH reaches exactly 4-5[1][3]. A pale-yellow precipitate will form.
-
Isolation: Collect the precipitated product via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water to remove residual inorganic salts (KCl, potassium acetate)[1][3].
-
Recrystallization: To remove any trace unreacted isatin, suspend the crude solid in a minimum volume of boiling ethanol/water mixture, gravity filter while hot (if insoluble particulates remain), and allow to crystallize slowly at room temperature[1][3]. Dry in a vacuum oven at 60°C.
Part 4: Quantitative Impurity Profiling
The following table summarizes the quantitative physical properties exploited during the work-up to separate the target product from the reaction matrix.
| Impurity Type | Mechanistic Origin | Physico-Chemical Property | Targeted Removal Strategy |
| Unreacted Ketone/Aldehyde | Incomplete condensation | High organic solubility, water insoluble | Liquid-liquid extraction (Diethyl ether) of the basic aqueous phase. |
| Aldol Condensation Byproducts | Base-catalyzed self-condensation of ketone | Neutral, highly lipophilic | Liquid-liquid extraction (Diethyl ether) of the basic aqueous phase. |
| Tarry Oxidation Products | Air oxidation of enamine intermediates | High molecular weight, adsorbs to porous carbon | Treatment of the aqueous phase with activated decolorizing charcoal. |
| Unreacted Isatin | Incomplete base hydrolysis | Weakly acidic, co-precipitates at low pH | Pre-reaction base hydrolysis; Recrystallization from boiling EtOH/H2O. |
| Inorganic Salts (KCl, KOAc) | Neutralization of KOH with HCl/AcOH | Highly water-soluble at all pH levels | Retained in the aqueous filtrate during vacuum filtration; removed via cold water washes. |
References
-
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Validation & Comparative
A Comparative Guide to DHODH Inhibition: The Potent Benchmark Brequinar versus the Quinoline-4-Carboxylic Acid Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic intervention against proliferative diseases, Dihydroorotate Dehydrogenase (DHODH) has emerged as a critical target. This mitochondrial enzyme catalyzes the rate-limiting step in the de novo pyrimidine synthesis pathway, a metabolic route essential for the production of nucleotides required for DNA and RNA synthesis.[1][2] Rapidly dividing cells, such as those in tumors or activated lymphocytes, are particularly dependent on this pathway, making DHODH an attractive target for anticancer, immunosuppressive, and antiviral agents.[3][4]
This guide provides a detailed comparison of two key players in the field of DHODH inhibition: the highly potent and extensively studied inhibitor, brequinar, and the broader class of quinoline-4-carboxylic acid derivatives. We will use the representative structure of 6-Phenylquinoline-4-carboxylic acid to explore the structure-activity relationships that govern the inhibitory potential of this chemical scaffold, thereby contextualizing the exceptional activity of brequinar.
The Central Role of DHODH in Pyrimidine Biosynthesis
DHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway, responsible for the oxidation of dihydroorotate to orotate.[1][5] This is the only redox reaction in the pathway and is coupled to the mitochondrial electron transport chain.[5] By inhibiting DHODH, the cellular pool of pyrimidines is depleted, leading to an arrest of the cell cycle in the S-phase and a halt in proliferation.[6]
Caption: The de novo pyrimidine biosynthesis pathway highlighting the role of DHODH.
Brequinar: A Potent and Selective DHODH Inhibitor
Brequinar (6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid) is a well-characterized, potent, and selective inhibitor of mammalian DHODH.[7][8] It has been investigated as an anticancer and immunosuppressive agent.[8] Although it did not achieve regulatory approval for these indications, largely due to a narrow therapeutic window, it remains a valuable research tool and a benchmark for the development of new DHODH inhibitors.[8]
Mechanism of Inhibition
Brequinar acts as a noncompetitive inhibitor with respect to dihydroorotate and a competitive inhibitor with respect to ubiquinone, binding to the ubiquinone-binding site on the enzyme. This binding obstructs the catalytic function of DHODH, leading to the depletion of pyrimidine nucleotides.
Inhibitory Potency
Brequinar exhibits low nanomolar potency against human DHODH. The reported half-maximal inhibitory concentration (IC50) values vary slightly across different studies but consistently demonstrate its high affinity.
| Inhibitor | Target | Reported IC50 Values |
| Brequinar | Human DHODH | 5.2 nM, ~20 nM, 12 nM, 10 nM, 4.7 nM |
Note: The range of reported IC50 values may be due to variations in assay conditions and experimental systems.
The Quinoline-4-Carboxylic Acid Scaffold: A Foundation for DHODH Inhibitors
The chemical structure of brequinar is based on the quinoline-4-carboxylic acid scaffold. Structure-activity relationship (SAR) studies of this class of compounds have identified key molecular features that are critical for potent DHODH inhibition.[7]
Caption: Key structure-activity relationships of quinoline-4-carboxylic acid derivatives.
Let's consider the structure of 6-Phenylquinoline-4-carboxylic acid in the context of these SAR principles to understand its potential for DHODH inhibition relative to brequinar.
-
C4-Carboxylic Acid: Both 6-Phenylquinoline-4-carboxylic acid and brequinar possess the essential carboxylic acid moiety at the C4 position. This group is crucial for forming a salt bridge with a key arginine residue (Arg136) in the DHODH active site, anchoring the inhibitor.[6]
-
C2-Substituent: Brequinar has a large, hydrophobic 2'-fluoro-1,1'-biphenyl group at the C2 position.[7] This bulky group occupies a hydrophobic channel in the enzyme, contributing significantly to its high binding affinity. In contrast, a simple phenyl group at the C2 position of a hypothetical 6-Phenylquinoline-4-carboxylic acid would likely result in weaker binding and lower potency due to less extensive hydrophobic interactions.
-
Quinoline Ring Substituents: Brequinar features a fluorine atom at the C6 position of the quinoline ring. Electron-withdrawing groups in this region have been shown to enhance inhibitory activity.[2] The presence of a phenyl group at the C6 position in 6-Phenylquinoline-4-carboxylic acid, while contributing to hydrophobicity, may not be as electronically favorable for potent inhibition as the fluoro group in brequinar. Furthermore, brequinar has a methyl group at the C3 position, which also contributes to its specific interactions within the binding pocket.
Comparative Overview: Brequinar vs. a Simplified Analog
| Feature | Brequinar | 6-Phenylquinoline-4-carboxylic acid (Hypothetical) |
| Scaffold | Quinoline-4-carboxylic acid | Quinoline-4-carboxylic acid |
| C4-Substituent | Carboxylic acid | Carboxylic acid |
| C2-Substituent | 2'-fluoro-1,1'-biphenyl | Phenyl |
| C6-Substituent | Fluoro | Phenyl |
| DHODH IC50 | Low nanomolar | Expected to be significantly higher (lower potency) |
Based on the established SAR for this class of inhibitors, it is reasonable to predict that 6-Phenylquinoline-4-carboxylic acid would be a significantly less potent DHODH inhibitor than brequinar. The highly optimized substituents at the C2, C3, and C6 positions of brequinar are crucial for its high-affinity binding to the enzyme.
Experimental Protocols for Evaluating DHODH Inhibition
Objective comparison of DHODH inhibitors requires standardized and reproducible experimental methodologies. Below are protocols for key assays used to characterize these compounds.
In Vitro DHODH Enzyme Inhibition Assay (DCIP Reduction Assay)
This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human DHODH
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
L-Dihydroorotic acid (substrate)
-
Decylubiquinone (cofactor)
-
2,6-dichloroindophenol (DCIP)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Plate reader capable of kinetic measurements at 600 nm
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the assay buffer, DHODH enzyme, and the test compound dilutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Prepare a substrate master mix containing L-dihydroorotic acid, decylubiquinone, and DCIP in the assay buffer.
-
Initiate the reaction by adding the substrate master mix to all wells.
-
Immediately measure the decrease in absorbance at 600 nm over time in a kinetic mode.
-
Calculate the initial reaction rates (Vmax) from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: General workflow for the in vitro DHODH enzyme inhibition assay.
Cell-Based Proliferation/Viability Assay (e.g., MTT or XTT Assay)
This assay determines the effect of DHODH inhibitors on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, HCT116)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT or XTT reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the viability data against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
-
To confirm the on-target effect, a rescue experiment can be performed by co-incubating the cells with the inhibitor and an excess of uridine. A rightward shift in the dose-response curve in the presence of uridine indicates that the observed anti-proliferative effect is due to DHODH inhibition.[6]
Conclusion
Brequinar stands as a testament to the potent inhibitory activity that can be achieved with the quinoline-4-carboxylic acid scaffold against DHODH. Its low nanomolar potency is a result of highly optimized substitutions that maximize interactions within the enzyme's active site. While a simpler analog like 6-Phenylquinoline-4-carboxylic acid shares the core pharmacophore, it lacks the key structural enhancements of brequinar and would be expected to be a significantly weaker inhibitor. The comparative analysis underscores the importance of detailed structure-activity relationship studies in the design of highly potent enzyme inhibitors. The provided experimental protocols offer a robust framework for the evaluation and characterization of novel DHODH inhibitors, facilitating the discovery of new therapeutic agents targeting this critical metabolic enzyme.
References
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Thorat, B., Purohit, V. P., Yamgar, R., Bhagat, D., Wavhal, S. D., & Mali, S. N. (2023). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies. Physical Chemistry Research, 11(4), 783-800. [Link]
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Chen, S. F., Papp, L. M., Ardecky, R. J., Rao, G. V., Hesson, D. P., Forbes, M., & Dexter, D. L. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical pharmacology, 40(4), 709–714. [Link]
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Madak, J. T., Cuthbertson, C. R., Miyagi, M., & Wilson, D. L. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Request PDF. [Link]
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Madak, J. T., Cuthbertson, C. R., Miyagi, M., & Wilson, D. L. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of medicinal chemistry, 62(15), 7054–7079. [Link]
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Pally, C., Pereira, B., Gmunder, H., Binet, S., & Nicklin, P. (1998). Side effects of brequinar and brequinar analogues, in combination with cyclosporine, in the rat. Toxicology, 128(2), 123-134. [Link]
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Davis, J. P., & Copeland, R. A. (1997). Inhibition of Dihydroorotate Dehydrogenase Activity by Brequinar Sodium. SciSpace. [Link]
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Madak, J. T., Bankhead, A., 3rd, Cuthbertson, C. R., Showalter, H. D., & Neamati, N. (2019). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS pharmacology & translational science, 2(3), 187–196. [Link]
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Dexter, D. L., Hesson, D. P., Ardecky, R. J., Rao, G. V., Tippett, D. L., Dusak, B. A., Paull, K. D., Plowman, J., DeLarco, B. M., Narayanan, V. L., & Forbes, M. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer research, 45(11 Pt 1), 5563–5568. [Link]
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Aly, O. M., Fayed, E. A., & George, R. F. (2022). Synthesis and biological evaluation of new quinoline‐4‐carboxylic acid‐chalcone hybrids as dihydroorotate dehydrogenase inhibitors. Archiv der Pharmazie, 355(11), 2200235. [Link]
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Lucas, X., & Müller, S. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 23(23), e202200475. [Link]
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Thorat, B., Purohit, V. P., Yamgar, R., Bhagat, D., Wavhal, S. D., & Mali, S. N. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and. Physical Chemistry Research, 11(4), 783-800. [Link]
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Al-Suhaimi, K. M., Al-Salahi, R., Al-Sodies, S. A., Al-Harthi, S. E., Al-Omair, M. A., & Al-Anazi, M. R. (2022). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Molecules, 27(18), 5894. [Link]
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Copeland, R. A., & Davis, J. P. (1997). Multiple Inhibitor Analysis of the Brequinar and Leflunomide Binding Sites on Human Dihydroorotate Dehydrogenase. Request PDF. [Link]
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Dexter, D. L., & Hesson, D. P. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical pharmacology, 40(4), 709-714. [Link]
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A Comparative Guide to Doebner and Pfitzinger Syntheses for Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with significant biological activities, including anticancer, antiviral, and antibacterial properties.[1] Two of the most prominent and versatile methods for the synthesis of this important heterocyclic motif are the Doebner reaction and the Pfitzinger synthesis. This guide provides an in-depth technical comparison of these two classical methods, offering insights into their mechanisms, substrate scope, and practical considerations to aid researchers in selecting the optimal synthetic strategy.
At a Glance: Doebner vs. Pfitzinger Synthesis
| Feature | Doebner Synthesis | Pfitzinger Synthesis |
| Reactants | Aniline, Aldehyde, Pyruvic Acid | Isatin, Carbonyl compound with α-methylene group |
| Reaction Type | Three-component condensation | Condensation and cyclization |
| Key Intermediates | Imine (Schiff base), Dihydroquinoline | Keto-acid, Enamine |
| Typical Conditions | Acidic (e.g., TFA, Lewis acids), Reflux | Strongly basic (e.g., KOH, NaOH), Reflux |
| Primary Product | 2-Substituted quinoline-4-carboxylic acids | Substituted quinoline-4-carboxylic acids |
| Substrate Scope | Wide range of anilines and aldehydes | Isatin derivatives and various carbonyl compounds |
| Key Advantages | One-pot, three-component synthesis.[2] | Versatile for various substitution patterns. |
| Common Challenges | Low yields with electron-deficient anilines.[3][4] | Tar formation, decomposition of starting materials.[5] |
The Doebner Synthesis: A Three-Component Approach
First reported by Oscar Doebner in 1887, this reaction is a one-pot, three-component synthesis that combines an aniline, an aldehyde, and pyruvic acid to efficiently produce 2-substituted quinoline-4-carboxylic acids.[2][6]
Reaction Mechanism
The precise mechanism of the Doebner reaction is still a subject of discussion, with two primary proposed pathways.[7]
-
Aldol Condensation First: This pathway begins with the aldol condensation of the enol form of pyruvic acid with the aldehyde, forming a β,γ-unsaturated α-ketocarboxylic acid. This intermediate then undergoes a Michael addition with the aniline, followed by intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid.[7]
-
Imine Formation First: An alternative mechanism suggests the initial formation of a Schiff base (imine) from the reaction of the aniline and the aldehyde. The enol of pyruvic acid then adds to this imine, followed by cyclization and subsequent oxidation to furnish the aromatic product.[2][7]
Modern variations often employ Lewis acid catalysts to enhance reaction rates and improve yields.[2] A significant advancement is the Doebner hydrogen-transfer reaction, which has been developed to effectively synthesize substituted quinolines from anilines bearing electron-withdrawing groups, a class of substrates that typically gives low yields under conventional conditions.[4]
Diagram of the Proposed Doebner Reaction Mechanism (Imine Formation First)
Caption: Proposed mechanism of the Doebner reaction, proceeding through an imine intermediate.
Experimental Protocol: Synthesis of 2-Phenylquinoline-4-Carboxylic Acid
This protocol utilizes an iron(III) triflate catalyst for improved efficiency.[2]
Materials:
-
Aniline
-
Benzaldehyde
-
Pyruvic acid
-
Iron(III) trifluoromethanesulfonate [Fe(OTf)₃]
-
Ethanol
Procedure:
-
To a round-bottom flask, add pyruvic acid (1.0 mmol), aniline (1.1 mmol), and benzaldehyde (1.0 mmol) in ethanol (5 mL).[2]
-
Add the catalyst, iron(III) trifluoromethanesulfonate (15 mol%).[2]
-
Equip the flask with a reflux condenser and heat the mixture to 80°C for 3 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow the crude product to precipitate.[2]
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the solid in a vacuum oven to obtain the final product.
A recent modification to this procedure suggests that replacing trifluoroacetic acid with glacial acetic acid as the solvent can lead to better yields.[8][9]
The Pfitzinger Synthesis: A Versatile Condensation
Also known as the Pfitzinger-Borsche reaction, this method involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][10] This reaction is a cornerstone of heterocyclic chemistry for preparing a wide variety of substituted quinoline-4-carboxylic acids.[1]
Reaction Mechanism
The Pfitzinger reaction proceeds through a well-defined sequence of steps:[1][11]
-
Isatin Ring Opening: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which forms a keto-acid intermediate.[1][11] This intermediate is typically generated in situ.[1]
-
Condensation: The resulting aniline derivative condenses with the carbonyl compound to form an imine, which then tautomerizes to the more stable enamine.[1][11]
-
Cyclization and Dehydration: The final steps involve an intramolecular cyclization of the enamine followed by dehydration to yield the substituted quinoline-4-carboxylic acid.[1][12]
Diagram of the Pfitzinger Reaction Mechanism
Caption: The Pfitzinger synthesis mechanism, initiated by base-catalyzed ring opening of isatin.
Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid
Materials:
-
Isatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
Dissolve isatin (3.4 mmol) in a 33% potassium hydroxide solution (10 mL).[13][14]
-
Slowly add a solution of acetophenone (3.74 mmol) in ethanol (20 mL).[13][14]
-
Remove the solvent by rotary evaporation.
-
Add water (100 mL) and then adjust the pH to 5-6 with 3 M HCl to precipitate the product.[13][14]
To mitigate common issues like low yields and tar formation, it is advisable to first dissolve the isatin in the base to ensure complete ring opening before adding the carbonyl compound.[5][15]
Comparative Analysis and Field-Proven Insights
| Aspect | Doebner Synthesis | Pfitzinger Synthesis | Expert Commentary |
| Substrate Scope | Broad for anilines and aldehydes. However, classical conditions are often incompatible with electron-deficient anilines.[16] | Versatile for various isatin derivatives and carbonyl compounds, allowing for diverse substitution patterns. | The Doebner reaction offers a more direct route to 2-substituted quinolines, while the Pfitzinger synthesis provides greater flexibility in the substitution pattern on the quinoline core. |
| Reaction Conditions | Typically acidic, with modern variations using Lewis acids. | Strongly basic conditions are required. | The choice between acidic and basic conditions can be critical depending on the functional group tolerance of the substrates. |
| Yields | Can be low, especially with electron-deficient anilines under classical conditions.[3] Modified procedures, such as the hydrogen-transfer reaction, have significantly improved yields.[4] | Can be variable and are sensitive to reaction parameters. Low yields are a frequent issue.[5] | Optimization of reaction conditions, including catalyst choice for the Doebner reaction and base concentration for the Pfitzinger synthesis, is crucial for achieving high yields. |
| Scalability | The Doebner hydrogen-transfer reaction has been shown to be scalable.[4][16] | Can be challenging due to potential for tar formation and the need for careful control of reaction parameters. | For large-scale synthesis, the modified Doebner reaction may be more robust and reproducible. |
| Work-up & Purification | Generally straightforward precipitation and filtration. | Can be complicated by the presence of tarry byproducts, requiring more extensive purification. | The cleaner nature of some modern Doebner protocols can simplify downstream processing. |
Conclusion
Both the Doebner and Pfitzinger syntheses are powerful and historically significant methods for the preparation of quinoline-4-carboxylic acids. The Doebner reaction, particularly its modern catalyzed and hydrogen-transfer variations, offers a direct and often high-yielding route to 2-substituted derivatives, even with challenging substrates. The Pfitzinger synthesis, while sometimes plagued by lower yields and more difficult work-ups, provides exceptional versatility in accessing a wide range of substitution patterns on the quinoline scaffold.
The selection of the most appropriate method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. For drug development professionals, the robustness and scalability of the modified Doebner reaction may be advantageous, while for exploratory research and the generation of diverse compound libraries, the flexibility of the Pfitzinger synthesis remains highly valuable.
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- Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches.
- Wikipedia. (n.d.). Doebner reaction.
- Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of Quinoline-4-Carboxylic Acids.
- PubMed. (2025). A review on quinolines: New green synthetic methods and bioactive potential.
- PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
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- Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis.
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- PMC. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- RSC Publishing. (2014). Recent advances in the synthesis of quinolines: a review.
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- Wikipedia. (n.d.). Pfitzinger reaction.
- PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- JOCPR. (n.d.). Application of pfitzinger reaction in.
- Taylor & Francis Online. (2025). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction.
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- ResearchGate. (n.d.). (A) Mechanism of the Doebner reaction. (B) Synthesis of the model....
- Cambridge University Press. (n.d.). Doebner Reaction.
- Asian Journal of Chemistry. (2016). Application of Pfitzinger Reaction in Synthesis of Hetero Ring Annelated Quinoline Carboxylic Acid Derivatives.
- PMC. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
- ResearchGate. (n.d.). Scheme 59 3.1.2 Pfitzinger synthesisPfitzinger synthesis for quinolines....
- Scribd. (n.d.). Chemistry of Pfitzinger Synthesis.
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- Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
- ResearchGate. (2025). A New Insight into the Pfitzinger Reaction. A Facile Synthesis of 6-Sulfamoylquinoline-4-carboxylic Acids.
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In silico prediction of ADMET properties for quinoline-4-carboxylic acid derivatives
Title : In Silico ADMET Prediction for Quinoline-4-Carboxylic Acid Derivatives: A Comparative Guide to Computational Tools and Experimental Validation
Introduction Quinoline-4-carboxylic acid derivatives represent a highly versatile and privileged pharmacophore, demonstrating potent antileishmanial, antimalarial, and antiproliferative activities[1][2]. However, the transition from a bioactive scaffold to an orally bioavailable drug candidate frequently stalls due to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. As a Senior Application Scientist, I approach lead optimization not by synthesizing hundreds of analogs blindly, but by implementing a rigorous in silico triage followed by targeted in vitro validation. This guide objectively compares leading in silico ADMET prediction platforms and provides the self-validating experimental frameworks necessary to ground their computational outputs.
Comparative Analysis of In Silico ADMET Platforms When evaluating the quinoline-4-carboxylic acid scaffold, the choice of predictive tool dictates the reliability of the downstream workflow. The carboxylic acid moiety often presents permeability challenges due to ionization at physiological pH, while the lipophilic quinoline core drives metabolism via CYP450 enzymes. We routinely compare three primary platforms: ADMETlab 3.0, SwissADME, and pkCSM[1][3][4].
-
ADMETlab 3.0 : This platform utilizes a multi-task directed message passing neural network (DMPNN) and evaluates 119 distinct ADMET endpoints[3]. For quinoline derivatives, its prediction of human intestinal absorption (HIA) and CYP450 inhibition is highly accurate due to its extensive training set encompassing over 400,000 molecules[3].
-
SwissADME : Best utilized for rapid physicochemical profiling. Its BOILED-Egg model provides an intuitive graphical evaluation of gastrointestinal absorption and blood-brain barrier (BBB) permeation[1]. It is highly effective for early-stage filtering of quinoline esters and acids based on Lipinski’s Rule of Five.
-
pkCSM : Employing graph-based signatures, pkCSM is our preferred tool for toxicity endpoints (e.g., AMES toxicity, hepatotoxicity, hERG inhibition)[1][4]. This is critical, as the nitrogen-containing quinoline core can occasionally trigger hERG liability.
Quantitative Comparison of ADMET Platforms
| Feature / Platform | ADMETlab 3.0 | SwissADME | pkCSM |
| Core Algorithm | Multi-task DMPNN + RDKit 2D[3] | Multiple linear regression & SVM | Graph-based signatures |
| Total Endpoints | 119 (including 36 toxicity)[3] | ~30 (PhysChem, Lipophilicity, ADME) | ~30 (ADME & Toxicity) |
| Quinoline Applicability | Excellent (High accuracy for HIA & CYP) | Good (Rapid Rule of Five filtering) | Excellent (hERG & AMES prediction) |
| Processing Speed | ~87 seconds per 1000 molecules[3] | Fast (per molecule basis) | Fast (per molecule basis) |
| Cost / Access | Free / Web-based API[3] | Free / Web-based | Free / Web-based |
Causality in the Computational-to-Experimental Workflow Why do we sequence our workflow this way? Computational predictions are hypotheses, not conclusions. We must predict pKa, LogP, and Topological Polar Surface Area (TPSA) before running expensive cell-based assays. The diagram below illustrates the logical flow from in silico triage to in vitro validation, ensuring that only compounds with favorable predicted profiles consume laboratory resources.
Figure 1: Causality-driven workflow from in silico ADMET prediction to in vitro experimental validation.
Experimental Validation Protocols (Self-Validating Systems) To ensure trustworthiness, every in silico prediction must be grounded in a self-validating in vitro assay. Below are the standard operating procedures we use to validate ADMET predictions for quinoline derivatives.
Protocol 1: Caco-2 Bidirectional Permeability Assay (Validating Absorption) Causality: Quinoline-4-carboxylic acids are frequently flagged by SwissADME as potential substrates for P-glycoprotein (P-gp) efflux pumps[1]. A bidirectional Caco-2 assay (measuring both Apical-to-Basolateral and Basolateral-to-Apical transport) calculates the Efflux Ratio (ER), directly validating the in silico P-gp substrate predictions.
Step-by-Step Methodology:
-
Cell Culture : Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at 1×105 cells/cm 2 . Culture for 21 days to ensure tight junction formation.
-
Integrity Check : Validate monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm 2 .
-
Dosing : Prepare the test quinoline derivative at 10 µM in HBSS buffer (pH 7.4). Add the compound to the Apical chamber (for A-to-B transport) or Basolateral chamber (for B-to-A transport).
-
Incubation : Incubate the plates at 37°C with 5% CO 2 for 2 hours.
-
Quantification : Sample 50 µL from both receiver and donor chambers. Quantify the compound concentration using LC-MS/MS.
-
Self-Validation Mechanism : Run Propranolol (high permeability control) and Atenolol (low permeability control) in parallel. If Atenolol shows high permeability, the tight junctions are compromised, and the assay must be rejected.
Protocol 2: Human Liver Microsome (HLM) Stability Assay (Validating Metabolism) Causality: The quinoline ring is a known substrate for CYP-mediated oxidation (specifically CYP3A4)[4]. ADMETlab 3.0 predictions for CYP clearance must be empirically verified to ensure the compound maintains a sufficient therapeutic half-life in vivo.
Step-by-Step Methodology:
-
Preparation : Pre-incubate 1 µM of the quinoline derivative with pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation : Start the metabolic reaction by adding 1 mM NADPH (the essential cofactor for CYP450 enzymes).
-
Time-Course Sampling : Quench the reaction at 0, 5, 15, 30, and 60 minutes by extracting 50 µL of the mixture and adding it to 150 µL of ice-cold acetonitrile containing an internal standard.
-
Precipitation : Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Analysis : Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound and calculate intrinsic clearance ( CLint ).
-
Self-Validation Mechanism : Use Verapamil as a high-clearance positive control. If Verapamil is not depleted by >70% at 30 minutes, the NADPH or microsomes are inactive, invalidating the run.
Quantitative Data: Predicted vs. Experimental Results
To demonstrate the accuracy of these tools, below is a comparison of in silico predictions (via ADMETlab 3.0 and SwissADME) versus in vitro experimental data for a representative 2-aryl-quinoline-4-carboxylic acid derivative[1][4].
| Parameter | In Silico Prediction (Tool) | In Vitro Experimental Result | Concordance |
| LogP (Lipophilicity) | 3.45 (SwissADME) | 3.60 (Shake-flask method) | High |
| Caco-2 Permeability | High Absorption (ADMETlab 3.0) | Papp=18.5×10−6 cm/s | High |
| P-gp Substrate | Yes (SwissADME) | Efflux Ratio (ER) = 3.2 | High |
| CYP3A4 Inhibition | Inhibitor (ADMETlab 3.0) | IC50=4.1 µM | Moderate |
| HLM Half-Life | Moderate Clearance (pkCSM) | T1/2=42 minutes | High |
Conclusion The integration of in silico ADMET prediction tools like ADMETlab 3.0, SwissADME, and pkCSM drastically accelerates the optimization of quinoline-4-carboxylic acid derivatives[1][3][4]. However, as demonstrated by the causality-driven workflows above, computational models are most powerful when treated as hypotheses that inform highly targeted, self-validating in vitro experiments. By bridging predictive algorithms with rigorous bench science, drug development professionals can confidently advance viable lead candidates while minimizing late-stage attrition.
References
- ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research, Oxford Academic.
- In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers.
- Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. PMC.
- Antiproliferative, DNA cleavage, and ADMET study of substituted 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and its esters. Taylor & Francis.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 6-phenylquinoline-4-carboxylic acid
Introduction:
The 6-phenylquinoline-4-carboxylic acid scaffold is a member of a privileged class of heterocyclic compounds recognized for their broad pharmacological potential.[1][2] Derivatives of this core structure have been investigated for a range of therapeutic applications, including anticancer, antibacterial, antiviral, and anti-inflammatory activities.[2][3] The biological activity of these compounds is often attributed to their ability to interact with specific protein targets, such as protein kinases, dihydroorotate dehydrogenase (DHODH), or histone deacetylases (HDACs).[4][5][6]
For any compound progressing through the drug discovery pipeline, establishing a comprehensive understanding of its selectivity is paramount. While high potency against the intended primary target is desirable, off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[7][8] Therefore, a rigorous cross-reactivity profiling campaign is not merely a regulatory checkbox but a critical step in elucidating the true biological impact of a molecule. This guide provides an in-depth, experience-driven strategy for profiling the selectivity of 6-phenylquinoline-4-carboxylic acid, comparing its activity against its intended target with its potential interactions across the broader proteome. We will detail the causal logic behind our multi-tiered experimental approach, present illustrative data, and provide actionable protocols for key assays.
Part 1: A Phased Strategy for Comprehensive Selectivity Profiling
A robust profiling strategy should be designed as a funnel, beginning with a broad, unbiased screen to identify potential areas of interaction, followed by more focused assays to confirm and quantify these interactions, and culminating in cellular assays to establish physiological relevance.[9] High homology across target families, such as the ATP-binding site in the human kinome, makes broad screening essential to preemptively identify selectivity liabilities.[7]
Our recommended workflow proceeds in three logical tiers:
-
Tier 1: Broad-Panel Biochemical Screening. The initial step is to assess the compound against large, representative panels of protein targets. This provides a wide-angle view of potential interactions. Given that many quinoline derivatives target kinases, a comprehensive kinome scan is the logical starting point.[10][11]
-
Tier 2: Focused Confirmatory & Orthogonal Assays. Hits from Tier 1 are validated using dose-response studies to determine potency (e.g., Kd or IC₅₀). This tier also involves screening against other relevant target classes, such as G-Protein Coupled Receptors (GPCRs), which are another major family of drug targets.[12]
-
Tier 3: Cellular Target Engagement & Functional Validation. The ultimate test of selectivity is confirming that the compound interacts with its intended and unintended targets within a living cell.[13] This step bridges the gap between biochemical affinity and true physiological effect.
Below is a visual representation of this strategic workflow.
Caption: A multi-tiered workflow for cross-reactivity profiling.
Part 2: Comparative Data Analysis
To illustrate the output of such a campaign, we present hypothetical but realistic data for our compound, "PQ4C-6P" (6-phenylquinoline-4-carboxylic acid). Let us assume its primary target is a hypothetical tyrosine kinase, "Target Kinase A" (TKA).
Table 1: Biochemical Cross-Reactivity Profile of PQ4C-6P
This table compares the binding affinity of PQ4C-6P against its primary target and a selection of off-targets identified from a broad kinome screen. The data are presented as the dissociation constant (Kd), a direct measure of binding affinity where a lower value indicates a stronger interaction. Such data are typically generated from active site-directed competition binding assays.[14]
| Target | Target Family | Kd (nM) | Selectivity Ratio (Kd Off-Target / Kd Primary Target) | Comments |
| Target Kinase A (TKA) | Tyrosine Kinase (TK) | 15 | - | Primary Target |
| Off-Target Kinase X (OTK-X) | Tyrosine Kinase (TK) | 350 | 23.3 | Moderate off-target activity. |
| Off-Target Kinase Y (OTK-Y) | Ser/Thr Kinase (CAMK) | 1,200 | 80.0 | Weak interaction. |
| Off-Target Kinase Z (OTK-Z) | Tyrosine Kinase (TK) | >10,000 | >667 | Negligible binding. |
| GPCR Target B | GPCR (Class A) | >10,000 | >667 | No significant binding observed. |
This is illustrative data and does not represent experimentally verified results.
Table 2: Cellular Functional Activity Comparison
Biochemical binding does not always translate to functional inhibition in a cellular context.[] Therefore, it is crucial to perform functional assays. The Cellular Thermal Shift Assay (CETSA) provides direct evidence of target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[13][16] Subsequent pathway analysis (e.g., measuring the phosphorylation of a downstream substrate) confirms functional modulation.
| Assay Type | Target | Cell Line | EC₅₀ / IC₅₀ (nM) | Comments |
| CETSA (Target Engagement) | TKA | HEK293 (overexpressing TKA) | 45 | Confirms cellular target binding. |
| Phospho-Substrate ELISA | TKA Pathway | Cancer Cell Line ABC | 90 | Confirms functional inhibition. |
| CETSA (Target Engagement) | OTK-X | HEK293 (overexpressing OTK-X) | 1,500 | Weaker engagement than in vitro Kd suggests. |
| Phospho-Substrate ELISA | OTK-X Pathway | Cancer Cell Line XYZ | >10,000 | No functional inhibition at relevant concentrations. |
This is illustrative data and does not represent experimentally verified results.
Interpretation: The combined data suggest that while PQ4C-6P shows some biochemical affinity for OTK-X, this interaction is significantly weaker in a cellular environment and does not translate to functional pathway inhibition at concentrations where the primary target is fully engaged. This provides confidence in the compound's selectivity profile.
Part 3: Mechanistic Insights from Off-Target Activity
Understanding the potential impact of off-target binding is crucial. If PQ4C-6P were to functionally inhibit OTK-X, it could lead to unintended biological consequences. The diagram below illustrates a hypothetical scenario where the primary target (TKA) is involved in a cancer proliferation pathway, while the off-target (OTK-X) is part of a separate pathway regulating cellular adhesion.
Caption: On-target vs. potential off-target pathway modulation.
Part 4: Detailed Experimental Protocols
Trustworthiness in scientific reporting is built on methodological transparency. The following are detailed, step-by-step protocols for key assays described in our profiling workflow.
Protocol 1: Broad-Panel Competition Binding Assay (KINOMEscan® Principle)
This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases by competing with an immobilized, active-site directed ligand.[14]
-
Preparation: A panel of human kinases, individually tagged with a unique DNA identifier, is used. An immobilized, broad-spectrum kinase inhibitor is prepared on solid support (e.g., beads).
-
Competition Reaction: The test compound (PQ4C-6P) is incubated at a fixed concentration (e.g., 10 µM) with the kinase panel and the immobilized ligand. The compound and the immobilized ligand will compete for binding to the active site of the kinases.
-
Affinity Capture: The beads are washed to remove unbound kinases. Kinases that remain bound to the immobilized ligand are those where the test compound did not effectively compete.
-
Quantification: The amount of each kinase captured on the beads is quantified by detecting its DNA tag using qPCR.
-
Data Analysis: The amount of each kinase recovered is compared to a DMSO (vehicle) control. A lower recovery in the presence of the test compound indicates binding. Results are typically expressed as percent of control.
-
Dose-Response (for hits): For kinases showing significant binding, the assay is repeated with a serial dilution of the test compound to determine the dissociation constant (Kd).
Protocol 2: Radioligand GPCR Competition Binding Assay
This protocol determines the affinity (Ki) of a test compound for a specific GPCR by measuring its ability to displace a known, radiolabeled ligand.[12][17]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPCR of interest. Homogenize cells in a lysis buffer and pellet the membranes by ultracentrifugation.[18]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., ³H-labeled antagonist) at approximately its Kd value.
-
A serial dilution of the test compound (PQ4C-6P).
-
For non-specific binding (NSB) control wells, add a high concentration of a known, non-labeled competitor.
-
-
Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate for a specified time (e.g., 60-90 minutes) at room temperature to reach equilibrium.[17]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Detection: Allow the filters to dry, then add scintillation cocktail. Count the radioactivity in each well using a scintillation counter.
-
Data Analysis: Subtract the NSB counts from all other wells. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 3: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This assay verifies target engagement in intact cells based on ligand-induced thermal stabilization of the target protein.[13][16][19]
-
Cell Treatment: Culture cells (e.g., a cancer cell line endogenously expressing TKA and OTK-X) to ~80% confluency. Treat the cells with the test compound (PQ4C-6P) at various concentrations (for dose-response) or a single high concentration (for melt curve) for 1 hour at 37°C. Include a vehicle (DMSO) control.
-
Heat Challenge: Harvest and resuspend the cells in a buffer like PBS. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling on ice for 3 minutes.[19]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[16]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[19]
-
Protein Quantification & Western Blot: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample. Normalize the protein amounts, separate them by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for the target proteins (e.g., anti-TKA and anti-OTK-X). Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Data Analysis: Quantify the band intensities. For a melt curve, plot the intensity of the soluble target protein band against the temperature for both treated and untreated samples. A shift in the curve to the right indicates thermal stabilization and thus, target engagement. For a dose-response curve at a fixed temperature, plot the band intensity against compound concentration to determine an EC₅₀.
References
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KINOMEscan® Kinase Screening & Profiling Services | Technology Networks. (n.d.). Technology Networks. Retrieved March 11, 2026, from [Link]
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Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF. (2026, January 19). ResearchGate. Retrieved March 11, 2026, from [Link]
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Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol. Retrieved March 11, 2026, from [Link]
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024, October 15). PubMed. Retrieved March 11, 2026, from [Link]
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GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved March 11, 2026, from [Link]
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Chemical kinomics: a powerful strategy for target deconvolution. (n.d.). BMB Reports. Retrieved March 11, 2026, from [Link]
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Kinome Profiling Service. (n.d.). MtoZ Biolabs. Retrieved March 11, 2026, from [Link]
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GPCR-radioligand binding assays. (n.d.). PubMed. Retrieved March 11, 2026, from [Link]
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Chemical kinomics: a powerful strategy for target deconvolution. (2010, November 15). PubMed. Retrieved March 11, 2026, from [Link]
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In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (n.d.). Frontiers. Retrieved March 11, 2026, from [Link]
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When chemical proteomics meets medicinal chemistry. (n.d.). mediaTUM. Retrieved March 11, 2026, from [Link]
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bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. (n.d.). PMC. Retrieved March 11, 2026, from [Link]
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KINOMEscan Technology. (n.d.). Eurofins Discovery. Retrieved March 11, 2026, from [Link]
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What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Retrieved March 11, 2026, from [Link]
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High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. (2022, February 4). ACS Publications. Retrieved March 11, 2026, from [Link]
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Recent Advances in the Synthesis and Applications of Phenylquinoline-4-carboxylic Acid Derivatives: A Comprehensive Review. (2024, January 1). Bentham Science Publishers. Retrieved March 11, 2026, from [Link]
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NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN. Retrieved March 11, 2026, from [Link]
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023, June 30). Oriental Journal of Chemistry. Retrieved March 11, 2026, from [Link]
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Small-molecule Profiling. (n.d.). Broad Institute. Retrieved March 11, 2026, from [Link]
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Kinobead Profiling Reveals Reprogramming of BCR Signaling in Response to Therapy within Primary CLL Cells. (n.d.). PMC. Retrieved March 11, 2026, from [Link]
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GPCR Binding Assays with SPR Microscopy. (2025, January 4). Biosensing Instrument. Retrieved March 11, 2026, from [Link]
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SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. (2013, June 13). University of Texas Southwestern Medical Center. Retrieved March 11, 2026, from [Link]
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Recent Advances in the Synthesis and Applications of Phenylquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Review | Request PDF. (2025, October 1). ResearchGate. Retrieved March 11, 2026, from [Link]
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Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. (n.d.). PMC. Retrieved March 11, 2026, from [Link]
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bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. (2016, July 1). ACS Publications. Retrieved March 11, 2026, from [Link]
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(PDF) BioassayR: Cross-Target Analysis of Small Molecule Bioactivity. (2025, August 6). ResearchGate. Retrieved March 11, 2026, from [Link]
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6-Chloro-2-phenylquinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved March 11, 2026, from [Link]
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Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022, July 14). PMC. Retrieved March 11, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). PMC. Retrieved March 11, 2026, from [Link]
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Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017, March 19). ResearchGate. Retrieved March 11, 2026, from [Link]
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Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022, July 14). Frontiers. Retrieved March 11, 2026, from [Link]
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Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 11, 2026, from [Link]
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Validation of 6-Phenylquinoline-4-Carboxylic Acid Activity in Animal Models: A Comparative Guide
Executive Summary
The eukaryotic initiation factor 4A (eIF4A) is a DEAD-box RNA helicase responsible for unwinding structured 5'-untranslated regions (UTRs) during cap-dependent translation. Because many short-lived oncoproteins (e.g., c-MYC, Cyclin D1, MCL1) possess highly structured 5'-UTRs, eIF4A has emerged as a critical "node of convergence" in oncology[1].
Recently, 6-phenylquinoline-4-carboxylic acid derivatives (such as Compound 19 and 28) have been identified as a novel class of eIF4A inhibitors. As a Senior Application Scientist, I have designed this guide to objectively compare the in vivo performance of these quinoline-based inhibitors against established natural products (e.g., Rocaglates, Hippuristanol) and to provide a robust, self-validating experimental methodology for evaluating their efficacy in animal models.
The Mechanistic Landscape of eIF4A Inhibition
To properly design an in vivo study, one must first understand the causality behind the target engagement. Traditional eIF4A inhibitors often suffer from complex synthesis or off-target toxicities. The 6-phenylquinoline-4-carboxylic acid scaffold operates through a highly distinct mechanism: it is RNA-competitive but ATP-uncompetitive [2].
Rather than competing with the ubiquitous cellular ATP pool—which often leads to broad toxicity—these compounds engage a novel pocket in the RNA groove of eIF4A. They interfere with proper RNA binding and subsequently suppress ATP hydrolysis, effectively shutting down the translation of oncogenic drivers[2].
Fig 1: Mechanism of action of 6-phenylquinoline-4-carboxylic acid vs. alternative eIF4A inhibitors.
Comparative Analysis: 6-Phenylquinoline-4-Carboxylic Acid vs. Alternatives
When selecting an eIF4A inhibitor for preclinical development, researchers must weigh synthetic accessibility against in vivo potency. The table below summarizes the quantitative and qualitative data comparing these modalities.
| Inhibitor Class | Representative Compound | Mechanism of Action | eIF4A Binding Site | In Vivo Efficacy (Lymphoma Models) | Toxicity & Limitations |
| Quinoline-4-carboxylic acids | 6-Phenylquinoline-4-carboxylic acid (e.g., Cmpd 28) | RNA-competitive, ATP-uncompetitive | Novel RNA groove pocket | Potent tumor regression; rapid c-MYC depletion | High synthetic accessibility; well-tolerated in murine models. |
| Flavaglines / Rocaglates | RNA-clamping (increases RNA affinity) | eIF4A-RNA interface | High efficacy; currently in clinical trials | Susceptible to MDR1 efflux; complex natural product synthesis. | |
| Polyoxygenated Steroids | Allosteric RNA-binding inhibitor | C-terminal domain | Moderate to High | Limited by severe synthetic complexity and natural supply. | |
| Macrolides | Pateamine A | Irreversible eIF4A-eIF4G disruption | N-terminal domain | High | High toxicity due to irreversible binding; narrow therapeutic window. |
In Vivo Validation: Experimental Methodology
Rationale and Causality
To validate the activity of 6-phenylquinoline-4-carboxylic acid, we utilize a Murine Burkitt Lymphoma (BJAB) Xenograft Model . Why BJAB cells? Burkitt lymphoma is fundamentally driven by c-MYC overexpression. Because c-MYC mRNA contains a highly structured 5'-UTR, its translation is exquisitely sensitive to eIF4A inhibition[1]. By measuring tumor volume alongside c-MYC protein levels, this model acts as a self-validating system: macroscopic tumor regression must directly correlate with the molecular depletion of c-MYC.
Fig 2: Standardized in vivo workflow for validating eIF4A inhibitors in murine xenograft models.
Step-by-Step Protocol: Murine Burkitt Lymphoma Xenograft Model
Step 1: Cell Preparation and Inoculation
-
Cultivate BJAB Burkitt lymphoma cells in RPMI-1640 supplemented with 10% FBS. Ensure cells are in the exponential growth phase (>95% viability).
-
Resuspend 1×107 BJAB cells in 100 µL of a 1:1 mixture of cold PBS and Matrigel.
-
Inject the suspension subcutaneously into the right flank of 6-8 week old female NOD/SCID mice.
Step 2: Tumor Engraftment and Randomization
-
Monitor tumor growth using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .
-
Once tumors reach an average volume of 100–150 mm³ (typically 10-14 days post-inoculation), randomize the mice into three groups (n=8 per group):
-
Group A: Vehicle Control (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline).
-
Group B: 6-phenylquinoline-4-carboxylic acid (e.g., 25 mg/kg, PO or IP daily).
-
Group C: Positive Control (Silvestrol, 1.5 mg/kg, IP every other day).
-
Step 3: In Vivo Monitoring (Self-Validating Controls)
-
Efficacy: Measure tumor volumes blindly every 2-3 days. The blinding prevents operator bias, ensuring trustworthiness in the data.
-
Toxicity: Record body weights simultaneously. A weight loss of >15% triggers immediate humane endpoint protocols, acting as an internal check for off-target toxicity.
Step 4: Pharmacodynamic (PD) Biomarker Harvest
-
At the study endpoint (or 6 hours post-final dose for acute PD analysis), euthanize the animals.
-
Excise the tumors rapidly. Snap-freeze half of the tumor in liquid nitrogen for protein extraction, and fix the other half in 10% neutral buffered formalin for immunohistochemistry (IHC).
Pharmacodynamic Biomarker Validation
To prove that the 6-phenylquinoline-4-carboxylic acid is working on-target, you must perform Western Blot analysis on the snap-frozen tumor lysates.
-
Primary Readout: Probe for c-MYC and Cyclin D1. A successful eIF4A inhibitor will show a >70% reduction in these short-lived proteins compared to the vehicle.
-
Loading Control: Probe for β -actin or GAPDH. Because these housekeeping genes have unstructured 5'-UTRs, their translation is eIF4A-independent. They must remain unchanged, proving that the compound specifically inhibits cap-dependent translation of structured mRNAs rather than causing global cellular toxicity[1].
References
-
Zerio, C. J., Cunningham, T. A., Tulino, A. S., et al. (2021). "Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action." ACS Publications (Journal of Medicinal Chemistry). URL:[Link]
-
Chu, J., Pelletier, J. (2015). "Selective targeting of the DEAD-box RNA helicase eukaryotic initiation factor (eIF) 4A by natural products." PubMed (National Library of Medicine). URL:[Link]
-
Bordeleau, M. E., Mori, A., Oberer, M., et al. (2006). "Hippuristanol - A Potent Steroid Inhibitor of Eukaryotic Initiation Factor 4A." PubMed (National Library of Medicine). URL:[Link]
Sources
Safety Operating Guide
6-Phenylquinoline-4-carboxylic acid proper disposal procedures
Standard Operating Procedure: Handling, Application, and Disposal of 6-Phenylquinoline-4-Carboxylic Acid Derivatives
As a preferred partner in laboratory safety and chemical handling, we provide value beyond the product by equipping researchers with comprehensive, field-proven operational guidelines. This technical guide outlines the mechanistic application, safety protocols, and rigorous disposal procedures for 6-phenylquinoline-4-carboxylic acid and its derivatives.
Introduction & Mechanistic Rationale
6-Phenylquinoline-4-carboxylic acid derivatives (e.g., 2-(5-(4-butylphenyl)furan-2-yl)-6-phenylquinoline-4-carboxylic acid) have emerged as highly potent, synthetically tractable inhibitors of eukaryotic initiation factor 4A (eIF4A)[1]. eIF4A is an ATP-dependent DEAD-box RNA helicase responsible for unwinding messenger RNA secondary structures during translation[2].
By targeting this central dogma node of convergence, these inhibitors prevent the translation of highly structured 5'-UTR mRNAs that encode oncoproteins, effectively bypassing redundant resistance mechanisms in cancer[3]. However, the same physicochemical properties that enable these organic acids to penetrate cells and engage the RNA groove of eIF4A[2] also necessitate stringent laboratory safety and disposal protocols to mitigate environmental toxicity and personnel hazards[4].
Mechanism of action for 6-phenylquinoline-4-carboxylic acid derivatives as eIF4A inhibitors.
Physicochemical & Hazard Profile
To design a self-validating safety protocol, researchers must first understand the intrinsic hazards of the molecule. Quinoline-4-carboxylic acid derivatives are lipophilic organic acids that act as severe irritants and pose long-lasting risks to aquatic life[5].
| Hazard Classification | GHS Category | Operational Causality & Implication |
| Skin Irritation | Category 2 | Lipophilic nature allows rapid epidermal penetration. Mandatory use of nitrile gloves and lab coats[4]. |
| Eye Irritation | Category 2A | Direct contact causes severe mucosal damage. Mandatory use of EN 166 compliant safety goggles[4]. |
| STOT SE | Category 3 (Respiratory) | Aerosolized powders inflame respiratory tracts. Handle solid powders exclusively within a certified fume hood[4]. |
| Environmental | Aquatic Toxicity | Highly mobile in water systems[6]. Absolute prohibition of drain disposal; requires strict segregation[5]. |
Experimental Workflow: eIF4A Malachite Green ATPase Assay
When evaluating these compounds, researchers typically utilize an RNA-stimulated malachite green ATPase assay[7]. This protocol is designed as a self-validating system, ensuring that observed inhibition is mechanistically accurate and not an artifact of compound aggregation.
-
Step 1: Reagent Preparation & Equilibration
-
Step 2: Compound Incubation
-
Procedure: Dispense the 6-phenylquinoline-4-carboxylic acid derivative (dissolved in DMSO) into the assay wells. Incubate for 15 minutes prior to the addition of ATP[2].
-
Causality: Because this compound is an RNA-competitive, ATP-uncompetitive inhibitor, pre-incubation allows the inhibitor to fully engage the novel binding pocket in the RNA groove of eIF4A before ATP hydrolysis drives the helicase cycle[2].
-
-
Step 3: Reaction Termination & Readout
-
Procedure: Add ATP to initiate the reaction. After 30 minutes, terminate by adding the malachite green reagent and measure absorbance[1].
-
Causality: Malachite green forms a highly specific, colorimetric complex with the inorganic phosphate released during ATP hydrolysis, providing a direct quantitative readout[7].
-
Validation Checkpoint: Every plate must include a "No Enzyme" control well. If this well shows high absorbance, it indicates spontaneous ATP hydrolysis or phosphate contamination in the buffer, immediately invalidating the assay run.
-
Comprehensive Disposal & Logistical Plan (Core Directive)
Improper disposal of quinoline-4-carboxylic acid derivatives can lead to regulatory violations and environmental contamination[5]. The following step-by-step logistical plan ensures complete containment.
Standard operating procedure for the segregation and disposal of quinoline-4-carboxylic acid waste.
Phase 1: Solid Waste Containment
-
Procedure: Sweep up or shovel contaminated powders, pipette tips, and empty compound vials into a highly visible, chemically compatible solid waste container[4].
-
Causality: Vacuuming or using pressurized air can aerosolize the compound, leading to severe respiratory irritation (STOT SE 3). Sweeping minimizes dust formation[8].
-
Validation Checkpoint: Ensure the waste container is completely sealable and explicitly labeled with "Hazardous Organic Solid Waste - Toxic to Aquatic Life".
Phase 2: Liquid Waste Segregation (Assay Supernatants)
-
Procedure: Collect all DMSO stock solutions and aqueous assay buffers (containing malachite green and the compound) into a designated non-halogenated organic waste carboy[5].
-
Causality: 6-Phenylquinoline-4-carboxylic acid is water-soluble but highly stable; it will not degrade in standard wastewater treatment plants[6]. Segregating it into non-halogenated carboys prevents dangerous exothermic reactions with strong oxidizing agents[4].
-
Validation Checkpoint: Check the pH of the aqueous waste mixture. Maintain a neutral to slightly basic pH to keep the carboxylic acid deprotonated and fully dissolved, preventing unexpected precipitation and pressure buildup in the waste jug.
Phase 3: Emergency Spill Response
-
Procedure: In the event of a spill, immediately isolate the area. Wipe up liquid spills with absorbent fleece or use diatomite/sand for larger volumes[5].
-
Causality: Standard paper towels may degrade if the spill contains high concentrations of DMSO. Diatomite provides an inert, high-surface-area matrix that irreversibly traps the lipophilic quinoline scaffold.
-
Validation Checkpoint: After physical removal, wash the affected surface with a mild soap and water solution[4], checking visually for any residual yellow or dark discoloration typical of quinoline derivatives[6].
References
-
Chemos GmbH&Co.KG. "Safety Data Sheet: quinoline". URL: [Link]
-
Zerio, C. J., et al. "Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action." Journal of Medicinal Chemistry, ACS Publications, 2021. URL: [Link]
-
Zerio, C. J. "Targeting the Central Dogma to Inhibit Nodes of Convergence in Cancer." ProQuest Dissertations & Theses, 2021. URL: [Link]
Sources
- 1. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting the Central Dogma to Inhibit Nodes of Convergence in Cancer - ProQuest [proquest.com]
- 4. fishersci.nl [fishersci.nl]
- 5. chemos.de [chemos.de]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
